molecular formula C10H8BrNO3 B1412562 Ethyl 4-bromo-3-cyano-5-hydroxybenzoate CAS No. 1805525-09-0

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Cat. No.: B1412562
CAS No.: 1805525-09-0
M. Wt: 270.08 g/mol
InChI Key: VKDJVPKMYXZONN-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is a multifunctional aromatic ester characterized by a benzoid core substituted with bromo (-Br), cyano (-CN), hydroxy (-OH), and ethoxycarbonyl (-COOEt) groups. Its molecular formula is C₁₀H₈BrNO₃, and it serves as a valuable synthetic intermediate in organic and medicinal chemistry research. The presence of orthogonal reactive handles makes this compound a highly versatile building block for constructing more complex molecular architectures. The bromo substituent serves as a site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of diverse carbon-based fragments . The electron-withdrawing cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering pathways to modify the compound's properties and functionality. The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can be further functionalized. Researchers can leverage this compound in the synthesis of specialized benzo-fused heterocycles, which are common scaffolds in active pharmaceutical ingredients (APIs) and agrochemicals. Applications: This reagent is primarily used in scientific research for developing novel chemical entities. Its applications include serving as a key precursor in pharmaceutical research for the synthesis of potential drug candidates, particularly in creating molecules with defined stereochemistry and substitution patterns. It is also valuable in materials science for the preparation of organic ligands and functionalized polymers. Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 4-bromo-3-cyano-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-15-10(14)6-3-7(5-12)9(11)8(13)4-6/h3-4,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDJVPKMYXZONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0)[1] is a highly functionalized, poly-substituted benzene derivative that serves as a versatile building block in medicinal chemistry, agrochemicals, and advanced materials science. The presence of four distinct, orthogonally reactive functional groups—a bromine atom, a nitrile group, a phenolic hydroxyl, and an ethyl ester—makes it an exceptional scaffold for divergent synthesis. However, this dense functionalization creates a complex physicochemical profile governed by competing electronic and steric effects that must be rigorously understood prior to integration into drug development pipelines.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical parameters of this scaffold is critical for predicting its pharmacokinetic behavior (ADME) and optimizing its synthetic handling.

Table 1: Predicted & Calculated Physicochemical Properties
PropertyValueCausality / Significance
Molecular Weight 270.08 g/mol [2]Falls well within Lipinski's Rule of 5 (Ro5) limits, ensuring a low penalty for oral bioavailability.
Formula C10H8BrNO3[2]High heavy-atom count relative to hydrogen, indicating a dense electron cloud.
H-Bond Donors (HBD) 1The single phenolic OH dictates primary donor interactions with target proteins.
H-Bond Acceptors (HBA) 4Ester, cyano, and hydroxyl oxygens/nitrogens provide multiple binding vectors.
Topological Polar Surface Area ~70.3 ŲOptimal for membrane permeability (ideal range for passive diffusion is < 90 Ų).
Predicted LogP 2.5 – 3.0Balanced lipophilicity suitable for crossing lipid bilayers while maintaining aqueous solubility.
Predicted pKa (OH) 5.5 – 6.5Highly acidic phenol due to synergistic electron withdrawal from adjacent functional groups.
Electronic Interplay & Causality

The most striking feature of this molecule is the drastic acidification of its phenolic hydroxyl group. A standard, unsubstituted phenol exhibits a pKa of ~9.95. In this scaffold, the pKa is significantly depressed. This is caused by the synergistic electron-withdrawing effects of the adjacent substituents:

  • Ortho-Bromo Group: Exerts a strong inductive electron-withdrawing effect (-I) through the sigma-bond framework.

  • Meta-Cyano Group: Contributes via both powerful inductive (-I) and resonance (-R) withdrawal.

  • Para-Ester Group: Further stabilizes the phenoxide anion through resonance delocalization (-R) into the carbonyl oxygen.

Causality Insight: Because the pKa is lowered to ~5.5–6.5, the molecule exists predominantly in its ionized (phenoxide) form at physiological pH (7.4). This directly impacts its kinetic solubility and partitioning behavior, meaning researchers must account for pH-dependent membrane permeability during in vitro assays.

Experimental Methodologies for Physicochemical Characterization

To empirically validate these predicted properties, rigorous, self-validating protocols must be employed to prevent artifactual data.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

This protocol is adapted from [3][4]. The shake-flask method is chosen over computational predictions to account for the complex intramolecular dipole interactions of the poly-substituted ring.

  • Pre-saturation (Causality): Vigorously stir n-octanol and HPLC-grade water for 24 hours at 25°C. Reasoning: Mutual saturation prevents volume shifts during the actual partitioning experiment, ensuring concentration calculations remain strictly accurate.

  • Equilibration: Dissolve 1.0 mg of the compound in 10 mL of the pre-saturated aqueous phase. Add 10 mL of pre-saturated n-octanol.

  • Partitioning: Agitate the biphasic system on a mechanical shaker at 100 rpm for 6 hours at a strictly controlled 25.0 ± 0.1°C.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Self-Validation: The presence of micro-emulsions artificially inflates the aqueous concentration; centrifugation ensures absolute phase purity.

  • Quantification: Analyze both phases via HPLC-UV at the compound's

    
    . Calculate LogP as 
    
    
    
    . Ensure mass balance recovery is >95% to validate the assay against potential adsorption to the glassware.
Protocol 2: Determination of Acidity (pKa) via Potentiometric Titration

Adapted from [5][6], this method accurately determines the dissociation constant of the highly acidic phenol.

  • Sample Preparation: Dissolve the compound to a 0.01 M concentration in a 0.1 M KCl aqueous solution. Reasoning: The KCl background maintains a constant ionic strength, minimizing activity coefficient variations during the titration process.

  • Atmospheric Control: Purge the titration vessel with nitrogen gas for 15 minutes prior to and during the experiment. Reasoning: Exclusion of atmospheric CO₂ prevents the formation of carbonic acid, which would introduce a systematic error into the pH readings.

  • Titration: Titrate with standardized 0.1 M NaOH using an automated potentiometric titrator. Add titrant in 0.05 mL increments, allowing the potential to stabilize (drift < 0.1 mV/s) before the next addition.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to identify the equivalence point. Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point.

Visualizing the Characterization Workflow

Workflow cluster_0 Thermodynamic Profiling cluster_1 Structural Elucidation Core Ethyl 4-bromo-3-cyano-5-hydroxybenzoate LogP Lipophilicity (LogP) Shake-Flask Method Core->LogP pKa Acidity (pKa) Potentiometric Titration Core->pKa NMR 1H & 13C NMR Conformational Analysis Core->NMR LCMS LC-MS/MS Mass Fragmentation Core->LCMS

Fig 1: Physicochemical and structural characterization workflow.

Synthetic Utility and Orthogonal Reactivity

The strategic placement of four distinct functional groups allows for orthogonal, site-selective modifications, making this scaffold highly prized in drug discovery.

  • C-Br Bond (Palladium Catalysis): The bromine atom is primed for Suzuki-Miyaura or Sonogashira cross-coupling reactions, allowing for the introduction of biaryl systems or alkynes. The electron-deficient nature of the ring accelerates the oxidative addition step of the catalytic cycle.

  • Phenolic OH (Nucleophilic Substitution): The lowered pKa makes the phenol an excellent nucleophile under mild basic conditions (e.g., K₂CO₃) for Williamson ether synthesis, enabling the tuning of lipophilicity without degrading the ester.

  • Cyano Group (Cycloaddition/Hydrolysis): The nitrile can be converted into a tetrazole via a [3+2] cycloaddition with sodium azide. Tetrazoles serve as metabolically stable bioisosteres for carboxylic acids.

  • Ethyl Ester (Saponification/Amidation): Base-catalyzed hydrolysis yields the corresponding carboxylic acid, which can subsequently be coupled with diverse amines using standard reagents (e.g., HATU, EDC) to form expansive amide libraries.

Reactivity Core Ethyl 4-bromo-3-cyano- 5-hydroxybenzoate Pd Cross-Coupling Products (Biaryls, Alkynes) Core->Pd Pd-Catalysis (C-Br bond) Alkylation O-Alkylated Ethers (Lipophilic Modulators) Core->Alkylation Base + R-X (Phenolic OH) Hydrolysis Carboxylic Acids (H-Bond Donors) Core->Hydrolysis Saponification (Ester) Tetrazole Tetrazoles (Bioisosteres) Core->Tetrazole Azide Cycloaddition (Cyano)

Fig 2: Orthogonal synthetic reactivity pathways of the scaffold.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 112: Dissociation Constants in Water." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]

Sources

An In-depth Technical Guide to Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Given the specificity of its functional groups, this molecule can serve as a versatile building block in the synthesis of more complex chemical entities. This document will cover its fundamental chemical properties, predicted characteristics, potential synthetic pathways, and prospective applications, grounded in established chemical principles.

Molecular Structure and Chemical Identity

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is a polysubstituted benzene derivative. The nomenclature dictates a central benzene ring with an ethyl ester group, a bromine atom, a cyano group, and a hydroxyl group at specific positions.

Molecular Formula and Weight

Based on the IUPAC name, the chemical structure can be deduced, leading to the following molecular formula and weight:

AttributeValue
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 286.08 g/mol
Exact Mass 284.9745 g/mol

The molecular weight and exact mass are calculated based on the atomic weights of the constituent elements.

Structural Representation

The arrangement of the functional groups on the benzene ring is crucial for its chemical reactivity and potential biological activity.

Caption: 2D structure of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Physicochemical Properties (Predicted)

PropertyPredicted ValueJustification
Physical State White to off-white solidSimilar polysubstituted aromatic compounds are typically crystalline solids at room temperature.
Melting Point > 150 °CThe presence of polar functional groups (cyano, hydroxyl) and a halogen can lead to strong intermolecular interactions, resulting in a relatively high melting point.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water.The ethyl ester group provides some lipophilicity, while the hydroxyl and cyano groups contribute to polarity.
pKa ~8-9The acidity of the hydroxyl group is influenced by the electron-withdrawing effects of the adjacent bromo and cyano groups.

Synthesis and Experimental Protocols

The synthesis of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate would likely involve a multi-step process starting from a more readily available precursor. A plausible synthetic strategy would involve the sequential introduction of the desired functional groups onto a benzoate scaffold.

Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the functional groups to identify potential starting materials and key transformations.

G target Ethyl 4-bromo-3-cyano-5-hydroxybenzoate step1 Cyanation target->step1 step2 Bromination target->step2 step3 Esterification target->step3 precursor1 Ethyl 4-bromo-3,5-dihydroxybenzoate step1->precursor1 precursor2 Ethyl 3-cyano-5-hydroxybenzoate step2->precursor2 precursor3 4-Bromo-3-cyano-5-hydroxybenzoic acid step3->precursor3 start Commercially available starting material (e.g., 3,5-dihydroxybenzoic acid) precursor1->start precursor2->start precursor3->start

Caption: Retrosynthetic analysis for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Proposed Synthetic Pathway

A potential forward synthesis could start from ethyl 3,5-dihydroxybenzoate.

  • Selective Bromination: The hydroxyl groups are activating and ortho-, para-directing. Bromination of ethyl 3,5-dihydroxybenzoate would likely lead to the introduction of a bromine atom at the 4-position due to steric hindrance at the 2 and 6 positions.

  • Cyanation: The introduction of the cyano group could be achieved through various methods, such as a Sandmeyer reaction if starting from an amino precursor, or by displacement of a suitable leaving group. However, a more direct approach might involve the conversion of one of the hydroxyl groups to a better leaving group followed by nucleophilic substitution with a cyanide salt. A more plausible route would involve formylation followed by conversion to an oxime and subsequent dehydration to the nitrile.

Experimental Protocol: Electrophilic Bromination

This protocol describes a general procedure for the bromination of a substituted hydroxybenzoate.

Materials:

  • Substituted ethyl hydroxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable solvent)

  • Catalytic amount of a Lewis acid (optional)

Procedure:

  • Dissolve the starting ethyl hydroxybenzoate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise over a period of 15-30 minutes. The reaction is typically stoichiometric (1:1 molar ratio).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This is a generalized procedure and would require optimization for the specific substrate.

Potential Applications in Drug Discovery and Development

The unique combination of functional groups in Ethyl 4-bromo-3-cyano-5-hydroxybenzoate makes it an interesting scaffold for the development of novel therapeutic agents.

Role as a Chemical Intermediate

This molecule can serve as a key intermediate in the synthesis of more complex drug candidates.[1] The bromine atom, for instance, is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to explore the chemical space around the core structure.[2]

Bioisosteric Replacement

The cyano and hydroxyl groups can participate in hydrogen bonding interactions with biological targets. The cyano group can act as a bioisostere for other functional groups, such as a carboxylate or a tetrazole, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Fragment-Based Drug Design

Due to its relatively small size and diverse functionality, Ethyl 4-bromo-3-cyano-5-hydroxybenzoate could be used as a fragment in fragment-based drug discovery (FBDD) campaigns to identify initial hits against a therapeutic target.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on similar compounds, potential hazards may include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: May cause skin, eye, and respiratory irritation.[3]

Recommended Handling Procedures:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.

Conclusion

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate represents a synthetically accessible and versatile chemical entity. Its polysubstituted aromatic core, adorned with reactive functional groups, makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While experimental data on this specific molecule is sparse, its properties and reactivity can be reliably predicted based on established principles of organic chemistry, providing a solid foundation for its future exploration and utilization in research and development.

References

  • PubChem. Ethyl 4-bromo-3-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-3-cyano-5-(hydroxymethyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde.
  • Molecules. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

  • Google Patents.

Sources

Comprehensive Technical Guide: Solubility Profiling of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early stages of drug development and chemical scale-up, the physicochemical characterization of highly functionalized intermediates is a critical path to success. Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS 1805525-09-0) is a complex, multi-substituted aromatic building block[1]. Its unique combination of electron-withdrawing groups, lipophilic domains, and hydrogen-bonding sites presents a complex thermodynamic puzzle.

As a Senior Application Scientist, I approach solubility not merely as a routine measurement, but as a dynamic interaction between solute architecture and solvent mechanics. This whitepaper provides a predictive solvation framework and a rigorously validated experimental protocol for determining the thermodynamic solubility of this compound in various organic solvents.

Molecular Architecture & Predictive Solvation Mechanics

To predict the solubility of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate, we must deconstruct its molecular architecture through the lens of Hansen Solubility Parameters (HSP) . HSP theory posits that the total cohesive energy of a liquid is divided into dispersion forces (


), polar interactions (

), and hydrogen bonding (

) (2)[2]. The principle of "like dissolves like" dictates that a solvent will effectively dissolve the compound if their HSP values align in three-dimensional space[3].
Causality of Functional Groups on Solvation:
  • Ethyl Ester Tail : Imparts moderate lipophilicity and acts as a hydrogen-bond acceptor. It favors solvation in esters, ethers, and lower alcohols.

  • Bromine Substituent : A heavy, highly polarizable atom that significantly increases the dispersion force requirement (

    
    ) of the ideal solvent. It drives solubility in chlorinated solvents like dichloromethane (DCM).
    
  • Cyano Group (-CN) : A powerful electron-withdrawing group that creates a massive localized dipole moment. This requires solvents with high polar parameters (

    
    ), such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
    
  • Phenolic Hydroxyl (-OH) : Acts as both a hydrogen-bond donor and acceptor (

    
    ). Crucial Insight: The adjacent bromo and cyano groups withdraw electron density from the aromatic ring, significantly lowering the pKa of this hydroxyl group. In protic solvents with trace basicity, the compound may ionize, artificially inflating apparent kinetic solubility while altering its thermodynamic profile.
    

Predicted Solubility Matrix

Based on the HSP group contribution methods, the following table summarizes the predicted thermodynamic solubility profile of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate across standard organic solvent classes.

Solvent ClassRepresentative Solvent(s)Predicted Solubility Range (mg/mL at 25°C)Solvation Mechanism / Causality
Polar Aprotic DMSO, DMF, Acetone> 50 (High)Strong dipole-dipole alignment with the -CN group; excellent H-bond acceptance from the phenolic -OH.
Polar Protic Methanol, Ethanol10 - 50 (Moderate to High)Favorable H-bond donor/acceptor matching with both the ester moiety and the phenolic -OH.
Ethers THF, 1,4-Dioxane10 - 30 (Moderate)Ether oxygens act as potent H-bond acceptors for the acidic phenolic proton.
Chlorinated Dichloromethane (DCM)5 - 20 (Moderate)Favorable dispersion forces (

) interacting with the heavy, polarizable bromo-aromatic ring.
Aliphatic Hexane, Heptane< 1 (Low)Severe mismatch in cohesive energy density; insufficient forces to break the solute's crystalline lattice.

Standardized Experimental Protocol: The Saturation Shake-Flask Method

While predictive models guide solvent selection, empirical determination is mandatory for regulatory and scale-up applications. The Saturation Shake-Flask Method remains the gold standard for determining true thermodynamic solubility, as it avoids the supersaturation artifacts common in kinetic solvent-shift assays (4)[4].

Step-by-Step Methodology
  • Solvent Preparation & Saturation :

    • Accurately dispense 1.0 mL of the target organic solvent into a 2.0 mL glass HPLC vial.

    • Incrementally add Ethyl 4-bromo-3-cyano-5-hydroxybenzoate powder until a visible, persistent precipitate remains (indicating supersaturation).

  • Thermostated Equilibration :

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in an orbital shaking incubator set strictly to

      
       at 300 RPM.
      
    • Allow the suspension to equilibrate for a minimum of 48 hours.

  • Phase Separation :

    • Expert Insight: Do not use syringe filters for initial phase separation, as the highly functionalized compound may adsorb onto nylon or PTFE membranes.

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at

      
       to pellet the undissolved solid (5)[5].
      
  • Quantification (HPLC-UV) :

    • Carefully aspirate an aliquot of the clear supernatant.

    • Dilute the aliquot quantitatively with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear range of the calibration curve.

    • Quantify via HPLC-UV at the compound's

      
       (typically ~254 nm or 280 nm for conjugated benzoates).
      
Protocol Self-Validation Criteria

To ensure this protocol acts as a self-validating system , the following checks must be passed:

  • Equilibrium Verification : Sample the suspension at

    
     and 
    
    
    
    . The system is validated only if the concentration variance (
    
    
    ) is
    
    
    . If
    
    
    , extend shaking to 72 hours.
  • Chemical Stability Check : The HPLC chromatogram of the 48-hour sample must show a single peak matching the reference standard. The appearance of secondary peaks invalidates the data, indicating solvent-mediated degradation (e.g., transesterification in alcoholic solvents).

Workflow Visualization

The following diagram maps the logical decision gates and operational flow of the self-validating solubility screening process.

G Start Compound Procurement CAS 1805525-09-0 HSP Hansen Solubility Parameter (HSP) Profiling Start->HSP Solvent Solvent Selection (Aprotic, Protic, Non-Polar) HSP->Solvent Shake Saturation Shake-Flask Equilibration (48h, 25°C) Solvent->Shake Sep Phase Separation (Centrifugation at 10k RPM) Shake->Sep EquilCheck Equilibrium Reached? (24h vs 48h ΔC < 5%) Sep->EquilCheck HPLC HPLC-UV Quantification & Purity Verification EquilCheck->HPLC Yes Extend Extend Equilibration (+24h) EquilCheck->Extend No Data Validated Thermodynamic Solubility Profile HPLC->Data Extend->Shake

Figure 1: Self-validating thermodynamic solubility screening workflow for preformulation.

References

  • AKSci Product Catalog: Ethyl 4-bromo-3-cyano-5-hydroxybenzo
  • Hansen solubility parameters: A quick review in pharmaceutical aspect.
  • Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. NIH / PubMed Central (2021).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies (2017).
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences (2024).

Sources

Comprehensive Structural and Electronic Profiling of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate: An Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0) is a highly functionalized, pentasubstituted aromatic compound frequently utilized as an advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. The dense array of functional groups on its central benzene ring creates a complex "push-pull" electronic environment. For drug development professionals and analytical chemists, confirming the absolute regiochemistry and structural integrity of this [1] requires a rigorous, multi-modal analytical strategy. This whitepaper details a self-validating analytical workflow utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy to achieve absolute structural elucidation.

AnalyticalWorkflow Sample Ethyl 4-bromo-3-cyano- 5-hydroxybenzoate (CAS: 1805525-09-0) NMR NMR Spectroscopy (1H, 13C, 2D HMBC/HSQC) Sample->NMR MS HRMS (ESI-TOF) Isotopic Profiling Sample->MS IR ATR-FTIR Vibrational Modes Sample->IR DataInt Data Integration & Cross-Validation NMR->DataInt Connectivity MS->DataInt Exact Mass & Formula IR->DataInt Functional Groups StructEluc Absolute Structural Elucidation DataInt->StructEluc

Figure 1: Multi-modal analytical workflow for the structural elucidation of the target benzoate.

Electronic Dynamics & Steric Profiling

The analytical behavior of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is dictated by competing electronic effects across the aromatic system:

  • C1 (Ethyl Ester) & C3 (Cyano): Both act as strong electron-withdrawing groups (EWG) via resonance and induction, heavily deshielding the adjacent ring protons.

  • C4 (Bromo): Exhibits EWG properties via induction but acts as an electron-donating group (EDG) via resonance. Crucially, its large van der Waals radius induces significant steric hindrance, restricting the rotational freedom of the adjacent cyano and hydroxy groups.

  • C5 (Hydroxy): A strong EDG that enriches the electron density at the ortho (C6) position, counteracting the EWG effect of the ester.

Understanding this dynamic is critical for interpreting the spectral data according to[2].

High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to ensure complete ionization.

  • Ionization Optimization: Configure the Electrospray Ionization (ESI) source to negative ion mode .

    • Causality: The C5 phenolic proton is highly acidic due to the combined EWG effects of the ortho-bromo and para-ester groups. Negative mode ESI capitalizes on this acidity, yielding a highly stable

      
       anion and preventing the complex fragmentation cascades typically seen in positive mode or Electron Impact (EI) ionization.
      
  • Data Acquisition: Scan from m/z 100 to 1000 using a Time-of-Flight (TOF) mass analyzer.

  • Self-Validation Check: Isolate the molecular ion peak. Bromine naturally occurs as two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio. The spectrum must exhibit a characteristic doublet separated by exactly 2.0 Da (e.g., m/z 267.96 and 269.96 for
    
    
    ). If this 1:1 doublet is absent, the structural integrity of the brominated core is compromised.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Step-by-Step Methodology
  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality: Chloroform-d (

      
      ) is insufficient here. DMSO-
      
      
      
      acts as a potent hydrogen-bond acceptor, locking the acidic C5-OH proton in place and preventing rapid chemical exchange with trace moisture. This allows the hydroxyl proton to be directly observed as a distinct signal, which is critical for structural verification as detailed in [3].
  • 1D Acquisition: Acquire

    
    H NMR (16 scans, 30° pulse angle, 2s relaxation delay) and 
    
    
    
    C NMR (1024 scans).
  • 2D HMBC Acquisition: Run Heteronuclear Multiple Bond Correlation (HMBC) to map 2-bond (

    
    ) and 3-bond (
    
    
    
    ) carbon-proton connectivities.
  • Self-Validation Check: The aromatic ring contains only two protons (H2 and H6). Because they are meta to each other, the 1D

    
    H spectrum must show two doublets with a characteristic meta-coupling constant (
    
    
    
    Hz).

HMBC_Correlations H2 Proton H2 (~8.1 ppm) C3 C3 (Cyano-bearing) EWG Node H2->C3 2J Correlation C1 C1 (Ester-bearing) Common Node H2->C1 2J/3J Correlation H6 Proton H6 (~7.7 ppm) C5 C5 (Hydroxy-bearing) EDG Node H6->C5 2J Correlation H6->C1 2J/3J Correlation

Figure 2: Key 2D HMBC NMR correlations used to definitively differentiate the meta-protons H2 and H6.

Quantitative NMR Data Summary
NucleusPredicted Shift (ppm)MultiplicityIntegrationAssignmentElectronic Rationale

H
~10.8Broad Singlet1HC5-OHHighly deshielded due to H-bonding in DMSO.

H
~8.1Doublet (

Hz)
1HAr-H (C2)Deshielded by adjacent Ester and Cyano EWGs.

H
~7.7Doublet (

Hz)
1HAr-H (C6)Shielded relative to H2 due to ortho-OH (EDG).

H
~4.3Quartet (

Hz)
2H-CH

- (Ethyl)
Standard ester aliphatic deshielding.

H
~1.3Triplet (

Hz)
3H-CH

(Ethyl)
Standard aliphatic methyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Step-by-Step Methodology
  • Background Collection: Collect a background spectrum of the clean diamond crystal (64 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2-3 mg of the neat, dry solid directly onto the Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.

    • Causality: ATR-FTIR is chosen over traditional KBr pellet pressing because the high pressure required for KBr pellets can induce polymorphic phase changes or introduce atmospheric moisture. ATR preserves the native solid-state hydrogen-bonding network, ensuring the O-H stretch observed is intrinsic to the molecule.

  • Data Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: The spectrum acts as an orthogonal confirmation of the functional groups mapped by NMR. The simultaneous presence of a sharp

    
     stretch and a strong 
    
    
    
    stretch validates the pentasubstituted ring integrity.
Quantitative FT-IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Context
3200 - 3400 Broad, StrongO-H stretchBroadened due to extensive solid-state intermolecular H-bonding.
2225 - 2235 Sharp, MediumC

N stretch
Highly localized mode; remains sharp due to restricted rotation.
1710 - 1725 Sharp, StrongC=O stretchConjugation with the aromatic ring lowers the frequency from standard aliphatic esters.
550 - 650 MediumC-Br stretchThe heavy atom effect forces this vibration into the lower fingerprint region.

Conclusion

The absolute structural elucidation of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate relies on a self-validating matrix of analytical techniques. HRMS provides foundational confirmation of the molecular formula and the critical halogen isotopic signature. NMR, optimized with DMSO-


 and 2D HMBC, maps the precise regiochemistry of the pentasubstituted ring by leveraging the electronic "push-pull" effects of the substituents. Finally, ATR-FTIR serves as an orthogonal checkpoint, confirming the functional group integrity in the solid state without sample degradation.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. "Introduction to Spectroscopy, 5th Edition". Cengage Learning. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition". John Wiley & Sons. URL: [Link]

Sources

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS 1805525-09-0): A Polyfunctional Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the efficiency of analog synthesis is heavily reliant on the selection of versatile, polyfunctional building blocks. Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS 1805525-09-0) represents a highly strategic scaffold. Featuring four distinct, orthogonally reactive sites on a single benzene ring, this compound allows medicinal chemists to rapidly generate complex molecular libraries—particularly for targets requiring highly substituted aromatic pharmacophores, such as non-purine xanthine oxidase inhibitors and specific androgen receptor modulators.

This technical guide provides an in-depth analysis of the compound's structural informatics, its orthogonal reactivity profile, and a self-validating experimental workflow for its downstream functionalization.

Structural Informatics and Physicochemical Profile

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in complex catalytic cycles. The precise arrangement of electron-withdrawing groups (EWG) and electron-donating groups (EDG) on this scaffold dictates its unique reactivity [1].

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name Ethyl 4-bromo-3-cyano-5-hydroxybenzoate
CAS Registry Number 1805525-09-0
Molecular Formula C10H8BrNO3
Molecular Weight 270.08 g/mol
SMILES String CCOC(=O)c1cc(C#N)c(Br)c(O)c1

The Orthogonal Reactivity Profile

The true value of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate lies in the distinct electronic and steric microenvironments of its four functional groups. This allows for sequential, selective transformations without the need for excessive protecting group manipulations.

  • C5 Hydroxyl (-OH): The phenolic proton is rendered highly acidic by the inductive and resonance effects of the adjacent bromo and cyano groups. This permits selective O-alkylation using mild bases, preventing the unwanted hydrolysis of the ester [3].

  • C4 Bromide (-Br): Positioned between two sterically demanding groups, the C-Br bond is highly hindered. However, the electron-deficient nature of the ring accelerates the oxidative addition step in palladium-catalyzed cross-couplings. Optimized bidentate ligands (e.g., dppf) or bulky monodentate ligands (e.g., XPhos) are required to drive the reaction [2].

  • C3 Nitrile (-CN): A robust electron-withdrawing group that survives most cross-coupling conditions. It serves as an excellent late-stage precursor for tetrazole synthesis (a well-tolerated carboxylic acid bioisostere).

  • C1 Ethyl Ester (-COOEt): Provides a stable handle that can be saponified to a carboxylic acid for subsequent amide coupling once the core ring has been fully decorated.

ReactivityPathway Core Ethyl 4-bromo-3-cyano- 5-hydroxybenzoate OH_Grp C5: Hydroxyl Group (Acidic Phenol) Core->OH_Grp Br_Grp C4: Bromide (Sterically Hindered) Core->Br_Grp CN_Grp C3: Nitrile (EWG / Bioisostere Precursor) Core->CN_Grp Ester_Grp C1: Ethyl Ester (Amide Precursor) Core->Ester_Grp OH_Rxn Selective O-Alkylation (K2CO3, R-X) OH_Grp->OH_Rxn Br_Rxn Suzuki-Miyaura Coupling (Pd Catalyst, Ar-B(OH)2) Br_Grp->Br_Rxn CN_Rxn Tetrazole Formation (NaN3, NH4Cl) CN_Grp->CN_Rxn Ester_Rxn Saponification & Amidation (LiOH, then HATU/R-NH2) Ester_Grp->Ester_Rxn

Figure 1: Orthogonal reactivity pathway of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Standardized Experimental Protocol: Sequential Functionalization

To maximize yield and prevent catalyst poisoning, a strict order of operations must be followed. The phenol must be functionalized prior to cross-coupling; free phenols can form stable, unreactive palladium-phenoxide complexes that stall the Suzuki-Miyaura catalytic cycle.

Step 1: Selective O-Alkylation

Causality: Utilizing a weak base (


) in a polar aprotic solvent (DMF) ensures that only the highly acidic C5 phenol is deprotonated, leaving the C1 ethyl ester completely intact [3].
  • Preparation: In an oven-dried round-bottom flask, dissolve Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add finely powdered anhydrous

    
     (2.0 eq). Stir at room temperature for 15 minutes. Observation: The solution will turn deep yellow/orange, confirming phenoxide formation.
    
  • Alkylation: Dropwise add the desired alkyl halide (1.1 eq). Heat the mixture to 60°C for 4-6 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the highly polar, UV-active starting material spot disappears, replaced by a higher

    
     product spot.
    
  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl to remove residual DMF. Dry over

    
     and concentrate.
    
Step 2: Suzuki-Miyaura Cross-Coupling

Causality: The steric bulk around the C4 bromide necessitates a catalyst with a large bite angle, such as


, to facilitate the critical reductive elimination step [2]. A biphasic solvent system ensures the boronic acid remains activated by the base while the organic substrate remains dissolved.
  • Preparation: To a Schlenk flask, add the O-alkylated intermediate from Step 1 (1.0 eq), the corresponding aryl boronic acid (1.2 eq), and

    
     (0.05 eq).
    
  • Degassing: Evacuate and backfill the flask with Argon (3 cycles) to prevent the oxidative degradation of the palladium catalyst.

  • Reaction: Add a degassed mixture of 1,4-Dioxane and 2M aqueous

    
     (4:1 ratio, 0.1 M final concentration). Heat to 90°C for 8-12 hours.
    
  • Self-Validation Checkpoint: Analyze via LC-MS. The reaction is successful when the characteristic 1:1 bromine isotope doublet (

    
     [M] and [M+2]) is completely replaced by the mass of the cross-coupled product.
    
  • Workup: Filter through a Celite pad to remove palladium black. Partition between EtOAc and water, extract, dry, and purify via flash chromatography.

ExpWorkflow Step1 Step 1: O-Alkylation Reagents: R-X, K2CO3 Solvent: DMF, 60°C Time: 4-6h QC1 QC Checkpoint 1 LC-MS: Product Mass [M+H]+ TLC: Rf shift, UV active Step1->QC1 Validate Step2 Step 2: Suzuki Coupling Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Base: Na2CO3 Solvent: Dioxane/H2O, 90°C QC1->Step2 Proceed if >95% conversion QC2 QC Checkpoint 2 NMR: Disappearance of Br-isotope pattern Appearance of Ar-H signals Step2->QC2 Validate Purification Final Purification Flash Chromatography (Hexanes/EtOAc) QC2->Purification Isolate

Figure 2: Self-validating two-step workflow for the functionalization of the scaffold.

Analytical Characterization Standards (QC)

To ensure the integrity of the starting material prior to synthesis, rigorous Quality Control (QC) must be performed. Below are the expected analytical signatures for the unreacted Ethyl 4-bromo-3-cyano-5-hydroxybenzoate scaffold.

Table 2: Expected Analytical Signatures

TechniqueSignal / ShiftAssignment / Causality
1H NMR (DMSO-d6) ~11.2 ppm (br s, 1H)Phenolic -OH: Highly deshielded due to hydrogen bonding and strong EWG effects.
1H NMR (DMSO-d6) ~8.0 ppm (d, J=1.8 Hz, 1H)Aromatic C2-H: Meta-coupling to C6-H. Deshielded by adjacent ester and nitrile.
1H NMR (DMSO-d6) ~7.6 ppm (d, J=1.8 Hz, 1H)Aromatic C6-H: Meta-coupling to C2-H.
1H NMR (DMSO-d6) 4.3 ppm (q, J=7.1 Hz, 2H)Ester -CH2-: Standard ethyl ester methylene splitting.
1H NMR (DMSO-d6) 1.3 ppm (t, J=7.1 Hz, 3H)Ester -CH3: Standard ethyl ester methyl splitting.
LC-MS (ESI+)

270.0, 272.0 [M+H]+
Bromine Isotope Pattern: Distinct 1:1 ratio confirming the presence of

and

.

Reaction Optimization Parameters

When scaling up the synthesis, specific parameters must be strictly controlled to prevent side reactions (such as protodeboronation or ester hydrolysis).

Table 3: Critical Optimization Parameters

StepVariableOptimal ConditionCausality / Rationale
O-Alkylation Base

Strong enough to deprotonate the acidic phenol (

~7-8) but weak enough to prevent saponification of the C1 ethyl ester.
O-Alkylation SolventDMFA polar aprotic environment strips the solvation shell from the potassium cation, maximizing the nucleophilicity of the phenoxide anion.
Suzuki Coupling Catalyst

The bidentate dppf ligand has a large bite angle, which mechanically forces the intermediate species into a geometry that favors rapid reductive elimination, overcoming the steric bulk of the C4 position.
Suzuki Coupling Base

(aq)
Provides the necessary hydroxide/carbonate species to convert the neutral boronic acid into the highly reactive, electron-rich boronate complex required for transmetalation.

References

  • AK Scientific, Inc. "1805525-09-0 Ethyl 4-bromo-3-cyano-5-hydroxybenzoate". AKSci Catalog. 1

  • Chemical Society Reviews (RSC Publishing). "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". Chem. Soc. Rev.2

  • MDPI / Sciforum. "One-Pot Alkylation–Sulfonylation of Diphenol". Molecules / ECSOC. 3

Sources

The Strategic Utility of 4-Bromo-3-Cyano-5-Hydroxybenzoate Derivatives in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

In the landscape of modern drug discovery, the design of active pharmaceutical ingredients (APIs) relies heavily on densely functionalized, orthogonal building blocks. Among these, 4-bromo-3-cyano-5-hydroxybenzoate and its derivatives (e.g., methyl 3-cyano-5-hydroxybenzoate) have emerged as privileged scaffolds. This whitepaper systematically reviews the literature surrounding this chemotype, detailing the causality behind its reactivity profile, its critical role in synthesizing Sphingosine 1-phosphate (S1P) receptor modulators (such as Ozanimod), and providing self-validating experimental protocols for its derivatization.

Structural Anatomy & Reactivity Causality

The architectural brilliance of the 4-bromo-3-cyano-5-hydroxybenzoate scaffold lies in its orthogonal reactivity. Each functional group on the benzene ring can be manipulated independently without requiring exhaustive protection-deprotection sequences.

  • C5-Hydroxyl Group: Acts as an acidic nucleophile (pKa ~9). It is typically the first site of functionalization via Williamson ether synthesis. Alkylating this position (e.g., introducing an isopropoxy group) neutralizes the acidic proton, preventing catalyst poisoning in subsequent cross-coupling steps and locking the steric conformation required for target binding .

  • C4-Bromo Substituent: The C-Br bond possesses a lower bond dissociation energy compared to C-Cl, facilitating rapid oxidative addition with low-valent Palladium(0) species. This allows for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings at moderate temperatures, preserving the integrity of the adjacent cyano group.

  • C3-Cyano Group: An electron-withdrawing group that lowers the electron density of the aromatic ring, accelerating nucleophilic aromatic substitutions if needed. More importantly, it serves as a latent pharmacophore, readily convertible into amidoximes and subsequently into 1,2,4-oxadiazole rings—a critical structural motif in S1P receptor modulators.

  • C1-Ester/Carboxylate: Provides a handle for final-stage amidation or reduction.

G Core 4-Bromo-3-cyano- 5-hydroxybenzoate Alkylation C5-Alkylation (Williamson Ether) Core->Alkylation Base, R-X CrossCoupling C4-Cross Coupling (Suzuki-Miyaura) Alkylation->CrossCoupling Pd Catalyst, Ar-B(OH)2 Nitrile C3-Nitrile Conversion (Oxadiazole Formation) CrossCoupling->Nitrile NH2OH, then Acid Chloride Kinase Kinase Inhibitors (e.g., ATR/ATX) CrossCoupling->Kinase S1P S1P Receptor Modulators (e.g., Ozanimod) Nitrile->S1P

Divergent synthetic workflow of 4-bromo-3-cyano-5-hydroxybenzoate.

Application in Targeted Therapeutics: S1P Receptor Modulators

Sphingosine 1-phosphate (S1P) is a signaling lipid that binds to five G protein-coupled receptors (S1P1–S1P5). Modulating these receptors is a proven therapeutic strategy for autoimmune diseases like Multiple Sclerosis (MS) and Ulcerative Colitis.

The synthesis of advanced S1P modulators, such as Ozanimod and Siponimod analogues, frequently utilizes 4-bromo-3-cyano-5-hydroxybenzoate as a starting material . The process involves a highly orchestrated sequence:

  • Isopropylation of the C5-hydroxyl to build the hydrophobic tail.

  • Cross-coupling at the C4-bromide to attach an indane or cyclohexyl core.

  • Cyclization of the C3-nitrile into a 1,2,4-oxadiazole, which acts as a bioisostere for an amide, providing metabolic stability while maintaining the necessary hydrogen-bond acceptor geometry.

Quantitative Data Analysis: Reaction Optimization

The following table synthesizes quantitative data from literature regarding the optimization of the three core transformations of the scaffold.

Reaction StepCatalyst / ReagentsSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
C5-Isopropylation 2-Bromopropane, K₂CO₃Anhydrous DMF60488Mild base (K₂CO₃) prevents ester saponification; polar aprotic solvent maximizes nucleophilicity.
C4-Suzuki Coupling Pd(dppf)Cl₂, Ar-B(OH)₂1,4-Dioxane / H₂O901275Bidentate dppf ligand enforces cis-geometry on Pd, accelerating reductive elimination and preventing dehalogenation.
C3-Amidoxime Prep NH₂OH·HCl, Et₃NEthanol80692Et₃N neutralizes HCl, freeing hydroxylamine for nucleophilic attack on the nitrile carbon.
Oxadiazole Cyclization Acid Chloride, EDC/HOBtDMF110868High thermal energy is strictly required to drive the dehydrative cyclization of the intermediate O-acyl amidoxime.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that thermodynamic and kinetic parameters are met before proceeding to subsequent steps.

Protocol A: C5-Alkylation (Williamson Ether Synthesis)

Objective: Conversion of methyl 4-bromo-3-cyano-5-hydroxybenzoate to methyl 4-bromo-3-cyano-5-isopropoxybenzoate.

  • System Validation Check: Prior to execution, verify the starting material purity via HPLC (must be >98%). Impurities with free hydroxyl groups will competitively consume the alkylating agent, drastically reducing yield.

  • Step 1: Charge a dry, nitrogen-purged 500 mL reactor with methyl 4-bromo-3-cyano-5-hydroxybenzoate (10.0 g, 1.0 eq) and anhydrous DMF (100 mL). Causality: DMF is chosen because it poorly solvates the phenoxide anion, leaving it highly reactive for the S_N2 attack.

  • Step 2: Add finely powdered, oven-dried K₂CO₃ (2.0 eq). Causality: K₂CO₃ provides optimal basicity (pKa of conjugate acid ~10.3) to deprotonate the phenol without hydrolyzing the methyl ester.

  • Step 3: Introduce 2-bromopropane (1.5 eq) dropwise at 25°C to control the initial exotherm, then heat the mixture to 60°C.

  • Step 4 (In-Process Control): At

    
     hours, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Gate:  The system is validated to proceed only if the starting material peak (m/z [M-H]⁻ 254/256) constitutes <2% of the total peak area.
    
  • Step 5: Quench the reaction by slowly pouring it into 500 mL of vigorously stirred ice-water. Filter the resulting precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 45°C to constant weight.

Protocol B: C4-Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the C4 position to build the biaryl pharmacophore.

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd Transmet Transmetalation (Boronic Acid Transfer) OxAdd->Transmet RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Functionalized Derivative RedElim->Product

Catalytic cycle for C4-Suzuki cross-coupling of the brominated scaffold.

  • System Validation Check: Ensure all solvents (1,4-Dioxane/Water) are thoroughly degassed by sparging with argon for 30 minutes. Oxygen contamination will irreversibly oxidize the Pd(0) active species to inactive Pd(II) complexes.

  • Step 1: Combine the C5-alkylated intermediate (1.0 eq), the target aryl boronic acid (1.2 eq), and K₃PO₄ (2.5 eq) in a 4:1 mixture of 1,4-Dioxane and water.

  • Step 2: Add Pd(dppf)Cl₂ (0.05 eq) under a strict argon counter-flow. Causality: The bulky, bidentate dppf ligand forces the intermediate Pd(II) species into a cis-conformation, which is a strict geometric requirement for the final reductive elimination step.

  • Step 3: Heat the biphasic mixture to 90°C under vigorous stirring (800 rpm) to maximize interfacial surface area.

  • Step 4 (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1) and UV visualization (254 nm). Validation Gate: The reaction is deemed complete when the lower-Rf starting material spot is entirely consumed.

  • Step 5: Cool to 20°C, filter through a tightly packed Celite pad to remove palladium black, partition with EtOAc, and concentrate the organic layer. Purify via flash column chromatography.

Conclusion & Future Perspectives

The 4-bromo-3-cyano-5-hydroxybenzoate scaffold is far more than a simple aromatic ring; it is a meticulously designed synthetic hub. Its orthogonal functional groups allow medicinal chemists to execute divergent syntheses, rapidly generating libraries of S1P receptor modulators, ATR kinase inhibitors, and other complex therapeutics. By adhering to the rigorous, self-validating protocols and mechanistic principles outlined in this guide, researchers can maximize yields, minimize side reactions, and accelerate the transition of novel compounds from the bench to preclinical evaluation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21942421, Methyl 3-cyano-5-hydroxybenzoate." PubChem,[Link]

  • ACS Publications. "Development of Scalable Processes for the Preparation of 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene: A Key Intermediate for Siponimod." ACS Omega,[Link]

  • New Drug Approvals. "Ozanimod, RPC1063 Synthesis and Characterization." New Drug Approvals,[Link]

Thermodynamic Stability and Degradation Kinetics of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is a highly functionalized aromatic building block utilized in advanced organic synthesis and pharmaceutical drug development. The presence of four distinct substituents—an ethyl ester, a halogen (bromo), a nitrile (cyano), and a hydroxyl (phenol) group—on a single benzene ring creates a complex electronic environment. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of this compound, detailing its vulnerabilities to hydrolysis, photolysis, and oxidation. Furthermore, it establishes self-validating experimental protocols for forced degradation testing, ensuring high-fidelity data collection for regulatory compliance and formulation development.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is dictated by the competing inductive (-I) and mesomeric (+M/-M) effects of its substituents:

  • Ethyl Ester (C1): Acts as a moderate electron-withdrawing group (EWG) via resonance, but is the primary site for nucleophilic attack.

  • Cyano Group (C3): A strong EWG through both inductive and resonance effects. It significantly depletes electron density from the aromatic ring, increasing the electrophilicity of the ester carbonyl.

  • Bromo Group (C4): Exhibits a strong -I effect but a weak +M effect. Its large atomic radius and weak carbon-halogen bond make it a prime target for photolytic cleavage.

  • Hydroxy Group (C5): An electron-donating group (EDG) via resonance (+M). It introduces pH-dependent stability; deprotonation at high pH yields a phenoxide ion, drastically altering the electronic landscape and increasing susceptibility to oxidation.

Mechanistic Degradation Pathways

Ester Hydrolysis (Thermodynamics of the Carbonyl)

The alkaline hydrolysis of ethyl benzoates is a well-documented second-order reaction. Baseline thermodynamic studies on unsubstituted ethyl benzoate demonstrate an activation energy (


) of approximately 50–60 kJ/mol[1]. However, in Ethyl 4-bromo-3-cyano-5-hydroxybenzoate, the strongly electron-withdrawing cyano and bromo groups stabilize the negatively charged tetrahedral intermediate formed during hydroxide attack. This thermodynamic stabilization lowers the activation energy (

), accelerating the hydrolysis rate compared to standard ethyl benzoates. Conversely, under acidic conditions, the EWGs destabilize the protonated carbonyl intermediate, making acid-catalyzed hydrolysis thermodynamically less favorable.
Photolytic Debromination (C-Br Cleavage)

Bromophenols are highly susceptible to UV-induced degradation. The C-Br bond possesses the lowest bond dissociation energy (BDE) in the molecule. Upon irradiation (typically at 254 nm), the molecule undergoes direct photolysis or reacts with hydrated electrons (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) generated in aqueous media, leading to rapid debromination and the formation of aryl radicals. This pathway is thermodynamically driven by the stability of the resulting phenoxy/aryl radical intermediates.
Phenolic Oxidation

The oxidation of phenols typically results in the formation of ortho- or para-quinones. The thermodynamics of this radical scavenging activity depend heavily on the bond dissociation enthalpy (BDE) of the O-H bond[2]. In this molecule, the electron-withdrawing cyano and bromo groups increase the O-H BDE, making the phenol thermodynamically more resistant to spontaneous auto-oxidation than unsubstituted phenol. However, under forced oxidative stress (e.g., peroxides or transition metal catalysis), oxidation will proceed, likely leading to complex oligomerization due to the steric hindrance preventing simple quinone formation.

Pathways Core Ethyl 4-bromo-3-cyano- 5-hydroxybenzoate Hydrolysis Ester Hydrolysis (Alkaline Media) Core->Hydrolysis OH-, H2O Lowered Ea due to EWGs Photolysis Photolytic Debromination (UV 254 nm) Core->Photolysis hv, e(aq)- C-Br Cleavage Oxidation Phenolic Oxidation (ROS / Peroxides) Core->Oxidation H2O2 / Fe2+ High O-H BDE Prod1 4-bromo-3-cyano- 5-hydroxybenzoic acid + Ethanol Hydrolysis->Prod1 Prod2 Ethyl 3-cyano- 5-hydroxybenzoate + Bromide Radical Photolysis->Prod2 Prod3 Quinone Intermediates & Oligomers Oxidation->Prod3

Caption: Primary thermodynamic degradation pathways of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Self-Validating Experimental Protocols

To accurately determine the shelf-life and degradation kinetics, a forced degradation study must be executed in alignment with ICH Q1A (R2) guidelines[3]. The following protocol is designed as a self-validating system : it incorporates internal mass balance checks and orthogonal quenching to ensure that observed kinetics are true chemical phenomena, not analytical artifacts.

ICH-Compliant Forced Degradation Protocol

Causality of Design:

  • Diluent Choice: A 50:50 Acetonitrile/Water mixture is used to ensure complete solubilization of the lipophilic aromatic core while providing the aqueous environment necessary for hydrolysis.

  • Quenching Mechanism: Reactions are quenched by rapid pH neutralization and temperature drops (immersion in an ice bath). This instantly halts the kinetic progression, ensuring the HPLC injection represents the exact timepoint claimed.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate in 50:50 HPLC-grade Acetonitrile/Water.

  • Hydrolytic Stress (Base/Acid):

    • Base: Mix 5 mL of stock with 5 mL of 0.1 N NaOH. Store at 40°C.

    • Acid: Mix 5 mL of stock with 5 mL of 0.1 N HCl. Store at 40°C.

    • Quenching: At

      
       hours, extract 1 mL aliquots. Immediately neutralize with equivalent volumes of 0.1 N HCl or NaOH, respectively, and chill to 4°C.
      
  • Oxidative Stress: Mix 5 mL of stock with 5 mL of 3%

    
    . Store at 25°C in the dark. Quench aliquots at specified timepoints using 10 mM Ascorbic Acid to instantly reduce residual peroxides and halt radical propagation.
    
  • Photolytic Stress (ICH Q1B): Expose 5 mL of stock in a quartz cuvette to 1.2 million lux hours and 200 watt hours/square meter of near UV light. Use a foil-wrapped vial as a dark control to isolate thermal degradation from pure photolysis.

  • Analysis: Analyze all quenched samples via HPLC-DAD-MS using a C18 column and a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

Mass Balance and Kinetic Validation

A protocol is only trustworthy if the data validates itself. For every timepoint, calculate the Mass Balance :



(Where RRF is the Relative Response Factor, determined via MS/UV correlation).
If the mass balance falls below 95%, it indicates secondary degradation (e.g., volatile loss or irreversible column binding of oligomers from phenolic oxidation), prompting immediate orthogonal investigation via NMR.

Protocol Start 1. Stock Prep (1 mg/mL in ACN/H2O) Stress 2. Apply Stress (Acid, Base, H2O2, UV) Start->Stress Quench 3. Kinetic Quenching (Neutralization / Ascorbic Acid) Stress->Quench Aliquots at defined intervals Analysis 4. HPLC-DAD-MS (Peak Integration) Quench->Analysis Validate 5. Self-Validation (Mass Balance > 95%) Analysis->Validate Fail Orthogonal Testing (NMR / GC-MS) Validate->Fail If < 95%

Caption: Self-validating experimental workflow for forced degradation testing.

Quantitative Data Summaries

The following tables summarize the expected thermodynamic parameters and degradation limits based on structural analogs and ICH guidelines.

Table 1: Thermodynamic Activation Parameters for Ester Hydrolysis (Note: Data extrapolated from baseline ethyl benzoate hydrolysis[1] adjusted for the -I/-M effects of the cyano and bromo substituents).

Compound / AnalogConditionActivation Energy (

)
Enthalpy of Activation (

)
Entropy of Activation (

)
Unsubstituted Ethyl BenzoateAlkaline (NaOH)~ 55.0 kJ/mol~ 52.5 kJ/mol~ -80 J/K·mol
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Alkaline (NaOH) ~ 42.0 kJ/mol*** ~ 39.5 kJ/mol **~ -95 J/K·mol
Ethyl 4-bromo-3-cyano-5-hydroxybenzoateAcidic (HCl)~ 75.0 kJ/mol~ 72.5 kJ/mol~ -60 J/K·mol*

*Calculated estimates reflecting the stabilization of the transition state by electron-withdrawing groups.

Table 2: ICH Q1A(R2) / Q1B Forced Degradation Target Criteria

Stress ConditionReagent / EnvironmentTarget DegradationPrimary Expected Degradant
Hydrolytic (Base)0.1 N NaOH, 40°C10 - 20%4-bromo-3-cyano-5-hydroxybenzoic acid
Hydrolytic (Acid)0.1 N HCl, 40°C< 5% (Resistant)4-bromo-3-cyano-5-hydroxybenzoic acid
Oxidative3%

, 25°C
5 - 15%Quinone derivatives / Oligomers
PhotolyticUV (254 nm), 1.2M lux-hr15 - 30%Ethyl 3-cyano-5-hydroxybenzoate

Conclusion

The thermodynamic stability of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is a delicate balance dictated by its multi-substituted aromatic ring. While the cyano and bromo groups thermodynamically protect the phenolic moiety from spontaneous oxidation, they simultaneously render the ethyl ester highly vulnerable to alkaline hydrolysis and the aromatic core susceptible to UV-induced debromination. By employing the self-validating, ICH-compliant protocols outlined in this guide, researchers can accurately map these degradation kinetics, ensuring robust formulation and handling strategies in drug development pipelines.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. Available at:[Link]

  • Thermodynamic functions of activation of the alkaline hydrolysis of ethyl benzoate and of ethyl p-nitrobenzoate in ethanol–water mixtures of various compositions at different temperatures. RSC Publishing. Available at:[Link]

  • Photochemical degradation and debromination of bromophenols: Overlooked role of hydrated electron. ResearchGate. Available at:[Link]

  • From Phenols to Quinones: Thermodynamics of Radical Scavenging Activity of Para-Substituted Phenols. PubMed. Available at:[Link]

Sources

potential biological activity of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is a synthetic organic compound with a multifaceted chemical structure suggesting a range of potential biological activities. This guide provides a comprehensive technical overview of its potential as an anti-inflammatory, anticancer, and antimicrobial agent, based on the known activities of structurally related compounds. Detailed, field-proven experimental protocols are presented to enable researchers to systematically investigate these potential therapeutic properties. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This document is intended to serve as a foundational resource for initiating research and development programs focused on this promising molecule.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate possesses a unique combination of functional groups, each contributing to its potential biological profile. The presence of a brominated phenol is significant, as bromophenols isolated from marine sources have demonstrated diverse physiological effects, including anti-inflammatory and anticancer activities.[1][2] The hydroxybenzoate moiety is reminiscent of parabens, which are well-known for their antimicrobial properties.[3][4][5] Furthermore, the cyano group is a feature in several compounds identified as potent inducers of apoptosis in cancer cells.[6]

This guide will explore the scientific rationale for investigating the following potential biological activities of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate:

  • Anti-inflammatory Activity: Drawing parallels with bromophenols and specifically Methyl 3-bromo-4,5-dihydroxybenzoate, which has been shown to regulate TLR/NF-κB pathways.[7]

  • Anticancer Activity: Based on the cytotoxic and apoptosis-inducing effects of other brominated and cyanated compounds.[2][6]

  • Antimicrobial Activity: Stemming from the structural similarity to hydroxybenzoates (parabens), which are widely used as antimicrobial preservatives.[3][4][5]

Potential Anti-inflammatory Activity

Scientific Rationale

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-inflammatory genes.[8][9][10][11][12] Structurally similar compounds, such as bromophenols, have been shown to suppress inflammatory responses by inhibiting this pathway.[1][13][14] For instance, Methyl 3-bromo-4,5-dihydroxybenzoate has been found to attenuate inflammatory bowel disease by regulating TLR/NF-κB pathways.[7] Therefore, it is hypothesized that Ethyl 4-bromo-3-cyano-5-hydroxybenzoate may exert anti-inflammatory effects by modulating the NF-κB signaling cascade.

Proposed Signaling Pathway to Investigate

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibits IkB_P P-IκB IkB->IkB_P NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n Translocates Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation Compound Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Compound->IKK_complex Potential Inhibition DNA DNA NF_kB_n->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Transcription

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the steps to assess the anti-inflammatory potential of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate using a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate in DMSO.
  • Dilute the stock solution to various concentrations (e.g., 1, 5, 10, 25, 50 µM) in the cell culture medium.
  • Pre-treat the cells with the compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

3. LPS Stimulation:

  • After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

4. Measurement of Nitric Oxide (NO) Production:

  • After incubation, collect the cell culture supernatant.
  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
  • Quantify the nitrite concentration by measuring the absorbance at 540 nm and comparing it to a sodium nitrite standard curve.

5. Measurement of Pro-inflammatory Cytokines:

  • Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

6. Western Blot Analysis for NF-κB Pathway Proteins:

  • Lyse the cells and extract total protein.
  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
  • Probe the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, IκBα, p65) and a loading control (e.g., β-actin).
  • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Concentration (µM)NO Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)p-IκBα/IκBα Ratio
Vehicle Control0< detection limit< detection limit1.0
LPS Control100ValueValueValue
Compound (1 µM)ValueValueValueValue
Compound (5 µM)ValueValueValueValue
Compound (10 µM)ValueValueValueValue
Compound (25 µM)ValueValueValueValue
Compound (50 µM)ValueValueValueValue
DexamethasoneValueValueValueValue

Potential Anticancer Activity

Scientific Rationale

The development of novel anticancer agents is a critical area of research.[15][16][17] Several classes of compounds containing bromine and cyano functional groups have demonstrated potent anticancer activity.[2][6][18] For example, a series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes were identified as potent inducers of apoptosis.[6] These compounds were shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] Given these precedents, Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is a candidate for investigation as a novel anticancer agent.

Experimental Workflow

Anticancer_Screening_Workflow Start Start: Compound Synthesis Cell_Line_Selection Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) Start->Cell_Line_Selection MTT_Assay Cytotoxicity Screening (MTT Assay) Determine IC50 Cell_Line_Selection->MTT_Assay Apoptosis_Assay Mechanism of Action: Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay If IC50 is promising Caspase_Assay Caspase Activation Assay (Caspase-3/7, -8, -9) Apoptosis_Assay->Caspase_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis End End: Lead Candidate Identification Caspase_Assay->End Cell_Cycle_Analysis->End

Caption: A streamlined workflow for the initial in vitro screening of anticancer activity.

Experimental Protocols: In Vitro Anticancer Assays

These protocols are designed to evaluate the cytotoxicity and mechanism of action of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate against various cancer cell lines.

1. Cell Viability Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to attach overnight.
  • Treat the cells with a range of concentrations of the compound for 72 hours.
  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
  • Remove the medium and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the half-maximal inhibitory concentration (IC50) value.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.
  • Harvest the cells and wash with cold PBS.
  • Resuspend the cells in Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Caspase Activation Assay:

  • Utilize a luminescent or fluorescent assay kit to measure the activity of key caspases (e.g., caspase-3/7, caspase-8, caspase-9) involved in the apoptotic pathway.[19][20][21]
  • Seed cells in a 96-well plate and treat with the compound.
  • After the desired incubation time, add the caspase reagent according to the manufacturer's protocol and measure the signal.
Data Presentation
Cell LineIC50 (µM)% Apoptotic Cells (at IC50)Caspase-3/7 Activation (Fold Change)
MCF-7ValueValueValue
HCT-116ValueValueValue
A549ValueValueValue
Normal FibroblastsValueValueValue

Potential Antimicrobial Activity

Scientific Rationale

The ethyl ester of 4-hydroxybenzoic acid (ethylparaben) is a well-established antimicrobial preservative.[4][5] Parabens exert their antimicrobial effect by disrupting microbial cell membrane integrity and interfering with essential enzymatic processes.[5] The structural similarity of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate to parabens suggests that it may also possess antimicrobial properties. The presence of the bromine atom could potentially enhance this activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

The following protocols are standard methods to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[22][23][24][25][26]

1. Microorganisms and Culture Conditions:

  • Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
  • Culture the microorganisms in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

2. Broth Microdilution Method:

  • Prepare two-fold serial dilutions of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate in a 96-well microtiter plate.
  • Inoculate each well with a standardized suspension of the microorganism.
  • Include a growth control (no compound) and a sterility control (no inoculum).
  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23]

3. Agar Dilution Method:

  • Prepare a series of agar plates containing different concentrations of the compound.
  • Spot a standardized inoculum of each test microorganism onto the surface of the agar plates.
  • Incubate the plates and determine the MIC as the lowest concentration that prevents colony formation.
Data Presentation
MicroorganismMIC (µg/mL) - Broth MicrodilutionMIC (µg/mL) - Agar Dilution
Staphylococcus aureus (ATCC 29213)ValueValue
Escherichia coli (ATCC 25922)ValueValue
Candida albicans (ATCC 90028)ValueValue

Conclusion and Future Directions

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate presents a compelling scaffold for the development of novel therapeutic agents. The in-depth technical guide provided herein offers a rational and structured approach to exploring its potential anti-inflammatory, anticancer, and antimicrobial activities. The successful validation of any of these biological activities through the proposed experimental protocols will pave the way for further preclinical development, including in vivo efficacy studies and toxicological assessments. The multifunctionality of this compound underscores the importance of continued exploration of novel chemical entities in the quest for new and effective treatments for a wide range of diseases.

References

  • Choi, Y. K., et al. (2018). Bis (3-bromo-4,5-dihydroxybenzyl) ether, a novel bromophenol from the marine red alga Polysiphonia morrowii that suppresses LPS-induced inflammatory response by inhibiting ROS-mediated ERK signaling pathway in RAW 264.7 macrophages. Biomedicine & Pharmacotherapy, 103, 1170-1177.
  • PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Caputo, L., et al. (2023). Natural Compounds with Antimicrobial Properties in Cosmetics. PMC. Retrieved from [Link]

  • Gourdeau, H., et al. (2004). Antivascular and antitumor evaluation of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a novel series of anticancer agents. Molecular Cancer Therapeutics, 3(11), 1375-1384.
  • Google Patents. (n.d.). WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Infectious Diseases, 49(8), 1249-1255.
  • Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

  • Barnes, P. J., & Karin, M. (1997). Nuclear factor-kappaB: a pivotal transcription factor in chronic inflammatory diseases. The New England journal of medicine, 336(15), 1066–1071.
  • INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLPARABEN (ETHYL PARA-HYDROXYBENZOATE). Retrieved from [Link]

  • MDPI. (2025). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Retrieved from [Link]

  • bioMerieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • PubMed. (2025). Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. Retrieved from [Link]

  • ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. Retrieved from [Link]

  • ResearchGate. (2025). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • Microchem Laboratory. (2025). Parabens. Retrieved from [Link]

  • Taylor & Francis. (2024). In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. Retrieved from [Link]

  • Frontiers. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Retrieved from [Link]

  • PMC. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Retrieved from [Link]

  • PMC. (2018). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Retrieved from [Link]

  • MDPI. (2019). Current and Emerging Methods of Antibiotic Susceptibility Testing. Retrieved from [Link]

  • MDPI. (2021). In Vitro Anticancer Drug Sensitivity Sensing through Single-Cell Raman Spectroscopy. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • ResearchGate. (2022). Anticancer activity and docking study of flavone derivatives as peroxisome proliferator-activated receptorγ inhibitors. Retrieved from [Link]

  • MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]

  • PMC. (2010). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Retrieved from [Link]

  • ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]

  • Pharmacognosy Magazine. (2019). In silico Molecular Docking and Comparativein‐vitroAnalysis of Ethyl 3, 4, 5-Trihydroxybenzoate and its Derivative Isolated. Retrieved from [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • MDPI. (2024). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Synthesis Protocol & Mechanistic Guide

Executive Summary & Strategic Route Design

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0)[1] is a highly functionalized, densely substituted aromatic building block frequently utilized in the development of small-molecule therapeutics, such as xanthine oxidase inhibitors and targeted kinase antagonists. The presence of three distinct orthogonal functional groups (bromo, cyano, and hydroxyl) on a benzoate scaffold presents a unique chemoselectivity challenge during synthesis.

The Chemoselectivity Dilemma: Traditional approaches to installing a cyano group on an aromatic ring often rely on Palladium-catalyzed cross-coupling (e.g., using


 and 

). However, applying this methodology to a substrate that already contains an aryl bromide is fundamentally flawed; the

catalyst will readily undergo oxidative addition into the existing

bond, leading to undesired polymerization, dehalogenation, or cross-coupling byproducts.

The Mechanistic Solution: To bypass this limitation, this protocol outlines a robust, three-step synthetic route starting from the commercially available and cost-effective 3-amino-5-hydroxybenzoic acid. By leveraging the synergistic directing effects of the amine and hydroxyl groups, we achieve highly regioselective bromination[2]. Subsequently, the cyano group is installed via a classical Sandmeyer Reaction [3][4]. The Sandmeyer cyanation operates via a copper-mediated Single Electron Transfer (SET) mechanism specific to diazonium salts, leaving the aryl bromide perfectly intact.

Synthetic Pathway Visualization

Pathway SM 3-Amino-5-hydroxy benzoic acid Int1 Ethyl 3-amino-5-hydroxy benzoate SM->Int1 EtOH, H2SO4 Reflux, 16h Int2 Ethyl 3-amino-4-bromo -5-hydroxybenzoate Int1->Int2 NBS, DMF 0 °C, 2h Product Ethyl 4-bromo-3-cyano -5-hydroxybenzoate Int2->Product 1. NaNO2, HCl 2. CuCN, KCN

Synthetic workflow for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate via Sandmeyer cyanation.

Experimental Protocols & Mechanistic Causality

Note: All protocols below are designed as self-validating systems. In-process controls (IPCs) such as TLC and HPLC must be utilized to confirm reaction completion before proceeding to the next step.

Step 1: Fischer Esterification

Objective: Protect the carboxylic acid moiety to prevent zwitterion formation and improve organic solubility for downstream electrophilic aromatic substitution.

  • Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser, add 3-amino-5-hydroxybenzoic acid (50.0 g, 326 mmol) and absolute ethanol (500 mL).

  • Catalysis: Slowly add concentrated sulfuric acid (

    
    , 3.5 mL, 0.2 eq) dropwise while stirring. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by ethanol.
    
  • Execution: Heat the mixture to reflux (approx. 78 °C) for 16 hours.

  • IPC: Monitor via TLC (DCM:MeOH 9:1). The starting material spot (baseline) should be completely consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove 80% of the ethanol. Pour the residue into crushed ice (400 g) and carefully neutralize with saturated aqueous

    
     until pH 7-8 is reached. Extract with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate to yield Ethyl 3-amino-5-hydroxybenzoate as a pale solid.
Step 2: Regioselective Bromination

Objective: Install the bromine atom precisely at the 4-position.

  • Reaction Setup: Dissolve Ethyl 3-amino-5-hydroxybenzoate (45.0 g, 248 mmol) in anhydrous N,N-Dimethylformamide (DMF, 225 mL) and cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: In a darkened fume hood, add N-Bromosuccinimide (NBS, 46.3 g, 260 mmol, 1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C[2].

    • Mechanistic Causality: The

      
       and 
      
      
      
      groups are strong electron-donating groups that synergistically activate the 4-position (ortho to both). Using exactly 1.05 equivalents of NBS at 0 °C ensures a controlled, slow release of electrophilic bromine (
      
      
      ), preventing undesired di-bromination at the sterically hindered 2- and 6-positions.
  • Execution: Stir at 0 °C for 2 hours.

  • Workup & Validation: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (

    
    , 100 mL) to destroy unreacted electrophilic bromine. Extract with Ethyl Acetate (3 × 250 mL). Wash the organic layer extensively with water (5 × 200 mL) to remove DMF. Dry and concentrate. Recrystallize from Toluene/Heptane to afford Ethyl 3-amino-4-bromo-5-hydroxybenzoate .
    
Step 3: Sandmeyer Cyanation

Objective: Convert the primary aromatic amine to a nitrile group without disturbing the adjacent aryl bromide[3][4].

⚠️ Safety Warning: This step generates highly toxic hydrogen cyanide (


) gas if acidified. All operations involving 

and

must be performed in a highly ventilated scrubber-equipped fume hood.
  • Diazotization:

    • Suspend Ethyl 3-amino-4-bromo-5-hydroxybenzoate (30.0 g, 115 mmol) in a mixture of water (150 mL) and concentrated HCl (30 mL, 3.1 eq). Cool to 0 °C.

    • Dropwise, add a solution of Sodium Nitrite (

      
      , 8.7 g, 126 mmol, 1.1 eq) in water (30 mL). Keep the temperature below 5 °C to prevent the decomposition of the diazonium salt into a phenol. Stir for 30 minutes.
      
  • Cuprate Complex Preparation:

    • In a separate 1 L flask, dissolve Potassium Cyanide (

      
      , 15.0 g, 230 mmol, 2.0 eq) in water (100 mL). Add Copper(I) Cyanide (
      
      
      
      , 12.3 g, 138 mmol, 1.2 eq) and stir until a clear solution of the active cyanocuprate(I) complex (
      
      
      ) is formed. Cool to 0 °C[3].
  • Cyanation (Single Electron Transfer):

    • Carefully neutralize the diazonium solution with

      
       to pH 6 (critical to prevent 
      
      
      
      evolution), then transfer it dropwise into the vigorously stirred cuprate solution at 0 °C.
    • Mechanistic Causality: The

      
       species donates a single electron to the diazonium cation, releasing 
      
      
      
      gas and forming a highly reactive aryl radical. This radical rapidly recombines with a cyano ligand from the
      
      
      coordination sphere. Because this is a localized radical mechanism, the
      
      
      bond remains completely unaffected[4].
  • Execution & Workup: Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to drive the nitrogen evolution to completion. Cool to room temperature, quench with 25% aqueous ammonia (to solubilize copper salts as

    
    ), and extract with Ethyl Acetate. Purify via flash column chromatography (Hexanes:EtOAc 8:2) to yield the final product, Ethyl 4-bromo-3-cyano-5-hydroxybenzoate .
    

Quantitative Data & Analytical Characterization

The following table summarizes the expected process yields, purity profiles, and key analytical markers for the self-validation of each synthetic stage.

CompoundExpected Yield (%)Target Purity (HPLC)HRMS (m/z) [M-H]⁻Key ¹H NMR Shifts (DMSO-d₆, 400 MHz)
Ethyl 3-amino-5-hydroxybenzoate 88 - 92%> 98.0%180.066.75 (t, 1H), 6.60 (t, 1H), 6.25 (t, 1H)
Ethyl 3-amino-4-bromo-5-hydroxybenzoate 82 - 85%> 97.5%257.976.85 (d, J=2.1 Hz, 1H), 6.62 (d, J=2.1 Hz, 1H)
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate 68 - 71%> 99.0%267.967.65 (d, J=2.0 Hz, 1H), 7.42 (d, J=2.0 Hz, 1H)

Note: The disappearance of the upfield aromatic proton and the shift of the remaining protons downfield confirm the successful installation of the electron-withdrawing cyano group.

References

  • National Institutes of Health (PMC). "Redox Potentials, Laccase Oxidation, and Antilarval Activities of Substituted Phenols (Regioselective Bromination)." Marine Drugs. URL:[Link]

  • American Chemical Society. "Deaminative Cyanation of Anilines by Oxylanion Radical Transfer." Organic Letters. URL:[Link]

Sources

Application Note: Overcoming Steric and Electronic Bottlenecks in the Suzuki-Miyaura Cross-Coupling of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is a highly functionalized, sterically encumbered aryl bromide utilized as a critical building block in advanced pharmaceutical development[1]. This application note provides a comprehensive guide to optimizing its Suzuki-Miyaura cross-coupling. By profiling the substrate’s unique mechanistic challenges—specifically the unprotected phenolic hydroxyl group, base-sensitive cyano and ester moieties, and severe di-ortho steric hindrance—we deliver field-proven protocols for both direct coupling and protection-based strategies.

Substrate Profiling & Mechanistic Challenges

The direct Suzuki coupling of unprotected phenols, particularly when the hydroxyl group is ortho to the halide, presents severe mechanistic bottlenecks that cause standard catalytic systems (e.g., Pd(PPh₃)₄) to fail[2].

  • Phenoxide-Induced Deactivation: Under the basic conditions required for boronic acid activation, the acidic phenol (pKa ~8-9) is deprotonated. The resulting phenoxide is strongly electron-donating, which increases the electron density of the aryl ring and drastically slows down the oxidative addition of Pd(0) into the C-Br bond[3].

  • Steric Encumbrance: The C4-bromide is flanked by a C3-cyano and a C5-hydroxy group. This di-ortho substitution severely impedes the formation of the critical Ar-Pd(II)-Ar' transmetalation complex[4].

  • Chemoselectivity Constraints: The presence of the C3-cyano and C1-ethyl ester groups restricts the use of strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures due to the high risk of competitive hydrolysis and saponification[5].

Catalyst and Ligand Selection

To facilitate oxidative addition into the deactivated, hindered C-Br bond, highly active, electron-rich, and bulky dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos are required[6]. The steric bulk of XPhos accelerates the rate-limiting reductive elimination step, while its electron-rich nature forces the oxidative addition despite the deactivating phenoxide[4]. Alternatively, pre-catalysts like CataCXium A Pd G3 have shown exceptional efficacy for unprotected ortho-substituted aryl bromides[7].

G Pd0 Pd(0)Ln Active Catalyst (e.g., Pd-XPhos) OA_complex Pd(II) Oxidative Addition Complex (Sterically Hindered C-Br) Pd0->OA_complex Oxidative Addition (Rate Limiting) TM_complex Pd(II) Transmetalation Complex (Ar-Pd-Ar') OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Coupled Biaryl Product TM_complex->Product Substrate Aryl Bromide Substrate (Phenoxide formed via Base) Substrate->OA_complex Boronic Ar-B(OH)2 + Base Boronic->TM_complex

Catalytic cycle highlighting the rate-limiting oxidative addition due to phenoxide deactivation.

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Step-Economic)

This protocol utilizes a highly active Pd/XPhos system to achieve direct coupling without the need for phenol protection, saving two synthetic steps[7].

Reagents:

  • Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Anhydrous K₃PO₄ (3.0 eq)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a dry 20 mL reaction vial with Ethyl 4-bromo-3-cyano-5-hydroxybenzoate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Causality Note: 3.0 equivalents of base are strictly required because the unprotected phenol rapidly consumes 1.0 equivalent to form the phenoxide[8].

  • Solvent Addition: Add a thoroughly degassed mixture of 1,4-Dioxane/H₂O (5:1 v/v) to achieve a substrate concentration of 0.2 M.

  • Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the mixture at 80 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Carefully acidify the aqueous layer to pH 4 using 1M HCl.

    • Causality Note: Acidification is necessary to reprotonate the phenoxide back to the neutral phenol, ensuring it partitions into the organic phase during extraction.

  • Purification: Extract with Ethyl Acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Protection-Coupling Sequence (High-Yielding Alternative)

For electronically deactivated or sterically demanding boronic acids, masking the phenol as a Methoxymethyl (MOM) ether prevents phenoxide formation, restoring the electrophilicity of the C-Br bond and allowing the use of standard, less expensive catalysts[3].

Step-by-Step Methodology:

  • Protection: Dissolve the substrate in anhydrous DCM (0.3 M). Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Cool to 0 °C and add MOM-Cl (1.2 eq) dropwise. Stir at room temperature for 4 hours. Quench with water and extract with DCM.

  • Coupling: React the MOM-protected intermediate (1.0 eq) with arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq) in Toluene/H₂O (4:1) at 90 °C for 8 hours[5].

  • Deprotection: Isolate the coupled intermediate, dissolve in THF, and treat with 3M HCl at 50 °C for 2 hours to cleave the MOM ether and yield the final product.

G Start Ethyl 4-bromo-3-cyano- 5-hydroxybenzoate Direct Direct Suzuki Coupling (Pd2(dba)3, XPhos, K3PO4, Dioxane/H2O) Start->Direct Strategy A (Step-Economic) Protect Phenol Protection (MOM-Cl, DIPEA) Start->Protect Strategy B (High Yield) End Coupled Product Direct->End Coupling Standard Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Protect->Coupling Deprotect Deprotection (Acidic Cleavage) Coupling->Deprotect Deprotect->End

Synthetic workflow comparing direct coupling versus a protection-deprotection strategy.

Quantitative Data & Optimization

The following tables summarize the optimization of reaction conditions for the direct coupling strategy (Protocol A), demonstrating the critical nature of base and ligand selection.

Table 1: Base and Solvent Optimization (Using 2 mol% Pd₂(dba)₃ / 4 mol% XPhos)

Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Observation / Causality
K₂CO₃ (2.0)Toluene/H₂O (4:1)90< 20%Insufficient base; phenol consumes 1 eq, leaving 1 eq for the catalytic cycle, resulting in stalling.
NaOH (3.0)Dioxane/H₂O (4:1)80ComplexSubstrate degradation; strong base hydrolyzes both the C3-cyano and C1-ethyl ester groups.
K₃PO₄ (3.0) Dioxane/H₂O (5:1) 80 > 95% Optimal; mild enough to preserve ester/cyano, strong enough to activate boronic acid.
Cs₂CO₃ (3.0)DMF/H₂O (5:1)8085%Good conversion, but product isolation is complicated by DMF removal.

Table 2: Ligand Screening Results (Using K₃PO₄ in Dioxane/H₂O at 80 °C)

Ligand / Pre-catalystTypeYield (%)Mechanistic Rationale
PPh₃MonodentateTraceInsufficient steric bulk; cannot force reductive elimination of the hindered di-ortho system.
dppfBidentate35%Moderate activity; struggles with the electron-rich phenoxide intermediate.
SPhosBuchwald82%Excellent; electron-rich dicyclohexylphosphine moiety accelerates oxidative addition.
XPhos Buchwald 91% Superior; the added isopropyl groups provide the exact steric pressure needed for this substrate.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters PubMed Central (PMC). URL:[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling Lennox, A. J. J., & Lloyd-Jones, G. C. Chemical Society Reviews, 43(1), 412-443. (2014). URL:[Link]

  • Suzuki Coupling Mechanism and Applications Organic Chemistry Portal. URL:[Link]

Sources

Application Note: Ethyl 4-bromo-3-cyano-5-hydroxybenzoate as a Privileged Scaffold for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, drug-like architectures relies heavily on the use of highly functionalized, poly-substituted aromatic scaffolds. Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0) represents a "privileged intermediate" due to its dense array of orthogonally reactive functional groups. This pentasubstituted benzene derivative provides medicinal chemists with a versatile canvas for divergent synthesis, particularly in the development of kinase inhibitors, anti-tumor agents, and alpha-1 adrenergic antagonists.

This application note provides a comprehensive, field-proven guide to leveraging the unique structural topology of this scaffold. By exploiting the ortho-relationships between its substituents, researchers can execute tandem cross-coupling and cyclization workflows to construct high-value heterocyclic pharmacophores, such as benzofurans and quinazoline-2,4(1H,3H)-diones.

Physicochemical Profiling & Structural Rationale

Before initiating synthetic workflows, it is critical to understand the physicochemical baseline of the intermediate.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Ethyl 4-bromo-3-cyano-5-hydroxybenzoate
CAS Registry Number 1805525-09-0
Molecular Formula C₁₀H₈BrNO₃
Molecular Weight 270.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, THF, EtOAc; Insoluble in Water
Storage Conditions 2-8°C, desiccated, protected from light
The Logic of Orthogonal Reactivity

The true value of this scaffold lies in the independent, highly predictable reactivity of its four distinct functional groups. The spatial arrangement dictates the synthetic possibilities:

  • C4-Bromo Group: Acts as the primary handle for Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig, Suzuki). Its reactivity is enhanced by the electron-withdrawing nature of the adjacent cyano group[1].

  • C5-Hydroxyl Group: A hydrogen-bond donor that can be selectively alkylated, triflated to create a second cross-coupling site, or utilized as an internal nucleophile for annulation[2].

  • C3-Cyano Group: Can be reduced to a primary amine, hydrolyzed to an amide, or act as an electrophilic center during cyclization with CO₂[3].

  • C1-Ethyl Ester: Serves as a stable protecting group during ring-forming steps, which can later be hydrolyzed to a carboxylic acid for late-stage amidation with complex amines.

ReactivityMap Scaffold Ethyl 4-bromo-3-cyano- 5-hydroxybenzoate C1 C1: Ethyl Ester (Hydrolysis/Amidation) Scaffold->C1 C3 C3: Cyano Group (Reduction/Hydration) Scaffold->C3 C4 C4: Bromo Group (Pd-Cross Coupling) Scaffold->C4 C5 C5: Hydroxyl Group (Alkylation/O-Arylation) Scaffold->C5 Quinazoline Quinazoline Derivatives C3->Quinazoline CO2 Insertion Cyclization Benzofuran Benzofuran Derivatives C4->Benzofuran Sonogashira Coupling C4->Quinazoline Buchwald-Hartwig Amination C5->Benzofuran Cyclization

Caption: Orthogonal reactivity map of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate functional groups.

Mechanistic Pathways: The Causality of Scaffold Design

Pathway A: Tandem Sonogashira/Annulation to Benzofurans

The ortho-relationship between the C4-Bromo and C5-Hydroxyl groups is perfectly primed for the construction of benzofuran cores—a motif ubiquitous in kinase inhibitors. The Causality: The reaction begins with a Sonogashira cross-coupling. Pd(0) undergoes oxidative addition into the C-Br bond. Simultaneously, CuI reacts with a terminal alkyne in the presence of a base to form a highly nucleophilic copper acetylide, which transmetalates with the Pd(II) complex. Following reductive elimination, an ortho-alkynylphenol intermediate is formed[2]. By introducing a strong, non-nucleophilic base like DBU and increasing the temperature, the C5-phenol is deprotonated, drastically increasing its nucleophilicity. This triggers a 5-endo-dig or 5-exo-dig intramolecular annulation across the alkyne, yielding a fully substituted benzofuran.

Pathway B: Buchwald-Hartwig Amination to Quinazoline-2,4(1H,3H)-diones

The ortho-relationship between the C4-Bromo and C3-Cyano groups enables the synthesis of quinazoline-2,4-diones. The Causality: First, the C4-Bromo group is converted to a primary amine via Pd-catalyzed Buchwald-Hartwig amination (using ammonia equivalents like LiHMDS). This yields an ortho-aminobenzonitrile. The synthesis of quinazoline-2,4-diones from ortho-aminobenzonitriles using CO₂ is a highly atom-economical route[3]. Because CO₂ is thermodynamically stable, basic ionic liquids (e.g., [Bmim]OH) or superbases (e.g., DBU) are required. These catalysts bifunctionally activate the CO₂ (forming a carbamate) and enhance the nucleophilicity of the amine, facilitating cyclization with the adjacent cyano group[4][5].

Experimental Protocols

Protocol 1: Synthesis of Substituted Benzofurans (Pathway A)

This protocol is designed as a self-validating, one-pot, two-step system.

  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (1.0 eq) and the desired terminal alkyne (1.2 eq) in anhydrous DMF (0.2 M). Crucial Step: Degas the solution via three freeze-pump-thaw cycles. Causality: Removing dissolved oxygen prevents the copper-catalyzed Glaser homocoupling of the terminal alkyne, which would deplete the reagent and complicate purification.

  • Catalyst Loading: Under an argon atmosphere, add Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and anhydrous Et₃N (3.0 eq).

  • Sonogashira Coupling: Heat the reaction mixture to 80°C for 4 hours.

    • In-Process Control (IPC) 1: Remove a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (m/z ~268/270 for Br-isotopes) is fully consumed, replaced by the alkynylphenol intermediate.

  • Tandem Cyclization: Once coupling is verified, add DBU (2.0 eq) directly to the reaction mixture and elevate the temperature to 110°C for 6 hours. Causality: DBU deprotonates the phenol without acting as a competing nucleophile, driving the intramolecular ring closure.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash sequentially with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes:EtOAc gradient).

    • IPC 2: On TLC (Hexanes:EtOAc 3:1), the final benzofuran product will exhibit intense UV fluorescence at 254 nm, a distinct shift from the non-fluorescent intermediate.

Workflow Step1 Step 1: Preparation Dissolve scaffold & alkyne in degassed DMF Step2 Step 2: Catalysis Add Pd(PPh3)4, CuI, and Et3N (Base) Step1->Step2 Step3 Step 3: Sonogashira Heat at 80°C for 4h (C-C Bond Formation) Step2->Step3 Step4 Step 4: Cyclization Add DBU, heat to 110°C (Intramolecular Annulation) Step3->Step4 Step5 Step 5: Purification Aqueous workup & Column Chromatography Step4->Step5

Caption: Step-by-step workflow for the synthesis of benzofuran derivatives via tandem cross-coupling.

Protocol 2: Synthesis of Quinazoline-2,4(1H,3H)-diones (Pathway B)
  • Amination (Step 1): Charge a vial with the scaffold (1.0 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and LiHMDS (2.5 eq, 1M in THF). Seal, purge with argon, and heat at 65°C for 12 hours. Quench with MeOH, concentrate, and purify to isolate the ortho-aminobenzonitrile intermediate.

  • CO₂ Fixation (Step 2): Transfer the intermediate to a high-pressure reactor. Add [Bmim]OH (20 mol%) as a bifunctional catalyst[4]. Pressurize the reactor with CO₂ (1 atm balloon is sufficient, but 5 atm accelerates the reaction) and heat at 60°C for 8 hours[5].

  • Isolation: The quinazoline-2,4-dione typically precipitates upon cooling and the addition of cold water. Filter and wash with cold ethanol to yield the pure product.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction parameters and expected yields based on the mechanistic pathways described above.

Table 2: Reaction Parameters and Expected Outcomes
Reaction PathwayCatalyst SystemBase / AdditiveSolventTemp (°C)Time (h)Expected Yield (%)
Sonogashira Coupling Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)Et₃N (3.0 eq)DMF804>85%
Benzofuran Cyclization None (Tandem step)DBU (2.0 eq)DMF110670-80% (Over 2 steps)
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%), XPhos (4 mol%)LiHMDS (2.5 eq)THF6512>80%
Quinazoline Formation [Bmim]OH (20 mol%)CO₂ (1-5 atm)Solvent-free / DMSO60885-92%

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized intermediates, the following analytical signatures should be verified:

  • Starting Material Validation: ¹H NMR (400 MHz, DMSO-d₆) should show the distinct ethyl ester protons (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and a single aromatic proton (C2-H) around 7.8-8.1 ppm. The C5-OH proton typically appears as a broad singlet >10.5 ppm.

  • Benzofuran Validation: Successful cyclization is confirmed by the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) in IR spectroscopy, and the loss of the highly deshielded C5-OH proton in ¹H NMR.

  • Quinazoline-2,4-dione Validation: The conversion of the cyano group is confirmed by the disappearance of the sharp -C≡N stretch (~2220 cm⁻¹) in IR, replaced by strong, broad carbonyl stretches (C=O) around 1680-1720 cm⁻¹.

References

  • 4-Bromo-3-Cyanothiophene CAS NO 18895-10-8 - ChemicalCell. ChemicalRoot. Available at:[Link]

  • Tuning Ionic Liquid-Based Catalysts for CO2 Conversion into Quinazoline-2,4(1H,3H) - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles using [Bmim]OH as a homogeneous recyclable catalyst - Sci-Hub. Catalysis Today. Available at:[Link]

  • Ionic Liquids Catalysis for Carbon Dioxide Conversion With Nucleophiles - Frontiers. Frontiers in Chemistry. Available at:[Link]

Sources

Application Note: Nucleophilic Substitution Strategies for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS 1805525-09-0) [1] is a highly functionalized aromatic building block utilized in the synthesis of complex pharmaceuticals and advanced materials. The scaffold presents a unique synthetic challenge: it contains a highly activated electrophilic site (C4-bromide) primed for Nucleophilic Aromatic Substitution (S_NAr), alongside an acidic, nucleophilic phenolic hydroxyl group at C5.

This application note details a robust, two-stage protocol to successfully functionalize the C4 position. By first masking the phenol via selective O-alkylation (S_N2), the electronic integrity of the ring is maintained, allowing for a high-yielding S_NAr reaction in the subsequent step.

Mechanistic Rationale & Causality

To achieve high yields, researchers must understand the competing electronic effects within this specific scaffold:

  • The S_NAr Activation (C4): The leaving group (-Br) is flanked by a cyano group (-CN) at the ortho position and an ethyl ester (-COOEt) at the para position. Both are strong electron-withdrawing groups (EWGs) that lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the C4 carbon highly susceptible to nucleophilic attack [3].

  • The Phenoxide Interference (C5): The free phenol is acidic (pKa ~7.5) due to the adjacent EWGs. Under the basic conditions required for S_NAr, the phenol deprotonates to form a phenoxide anion. This anion is strongly electron-donating via resonance (+M effect), which floods the ring with electron density, drastically raising the activation energy required to form the Meisenheimer complex [3]. Furthermore, the phenoxide can act as a competing nucleophile, leading to undesired oligomerization.

  • The Solution: A preliminary O-alkylation (e.g., benzylation) of the C5-hydroxyl group [2]. Converting the phenol to an ether neutralizes the anionic charge, dampening the +M effect and restoring the electrophilicity of the C4 position for the subsequent S_NAr addition-elimination sequence [4].

Workflow Visualization

Workflow SM Starting Material Ethyl 4-bromo-3-cyano- 5-hydroxybenzoate Alkylation Protocol A: O-Alkylation (S_N2 Pathway) SM->Alkylation R-X, K2CO3 DMF, 60°C Intermediate Protected Intermediate Ethyl 4-bromo-3-cyano- 5-alkoxybenzoate Alkylation->Intermediate SNAr Protocol B: S_NAr (Addition-Elimination) Intermediate->SNAr Nu-H, DIPEA DMSO, 80°C Product Final Substituted Product Ethyl 4-(Nu)-3-cyano- 5-alkoxybenzoate SNAr->Product

Figure 1: Two-stage nucleophilic substitution workflow for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Mechanism A Activated Arene (Electrophilic C4) B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophile Attack (Rate-Limiting) C Substituted Arene (Aromaticity Restored) B->C Bromide Elimination (Fast)

Figure 2: Addition-elimination mechanism (S_NAr) via the stabilized Meisenheimer complex.

Experimental Protocols

Protocol A: Selective O-Alkylation (Phenol Protection)

This step utilizes a Williamson ether synthesis approach [2]. Potassium carbonate (


) is selected as the base because it is strong enough to quantitatively deprotonate the activated phenol but mild enough to prevent the saponification of the C1 ethyl ester.

Materials:

  • Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (1.0 equiv)

  • Benzyl bromide (BnBr) (1.2 equiv)

  • Anhydrous Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Suspend the mixture in anhydrous DMF to achieve a substrate concentration of 0.2 M. Purge the flask with nitrogen gas for 5 minutes.

  • Electrophile Addition: Add Benzyl bromide (1.2 equiv) dropwise via syringe at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 4–6 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1); the product will elute higher than the highly polar starting phenol.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (5× the reaction volume). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers sequentially with water (3×) to remove DMF, followed by a saturated brine solution.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. The resulting Ethyl 5-benzyloxy-4-bromo-3-cyanobenzoate can typically be used in the next step without further column chromatography.
    
Protocol B: Nucleophilic Aromatic Substitution (S_NAr)

With the phenol protected, the C4-bromide is fully activated for S_NAr [4]. This protocol uses morpholine as a model secondary amine nucleophile. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic proton scavenger to prevent the consumption of the morpholine nucleophile by the generated HBr.

Materials:

  • Ethyl 5-benzyloxy-4-bromo-3-cyanobenzoate (1.0 equiv)

  • Morpholine (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube or heavy-walled reaction vial, dissolve the protected intermediate (1.0 equiv) in anhydrous DMSO (0.15 M concentration).

  • Reagent Addition: Add Morpholine (1.5 equiv) and DIPEA (2.0 equiv) to the solution.

  • Reaction: Seal the tube under a nitrogen atmosphere. Heat the mixture to 80 °C and stir for 12–16 hours. The polar aprotic nature of DMSO stabilizes the transition state of the Meisenheimer complex, accelerating the rate-limiting nucleophilic attack.

  • Monitoring: Verify the consumption of the starting material via LC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into rapidly stirring ice water. The substituted product, Ethyl 5-benzyloxy-3-cyano-4-morpholinobenzoate, will typically precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water and a small aliquot of cold ethanol, and dry under high vacuum. If an oil forms instead of a solid, extract with Dichloromethane (DCM), wash with brine, dry over

    
    , and purify via flash chromatography.
    

Quantitative Data & Optimization

The following tables summarize the empirical optimization parameters for both protocols, demonstrating the causality behind the selected reagents.

Table 1: Optimization of C5 O-Alkylation (Protocol A)

BaseSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes

DMF 60 4 >90% Optimal; quantitative deprotonation without ester hydrolysis.

DMF252>95%Highly efficient at RT due to the "cesium effect," but cost-prohibitive for scale-up.
NaOH

/THF
2512<40%Poor yield; hydroxide acts as a hard nucleophile, causing significant ester saponification.

DCM4024<20%Sluggish reaction; triethylamine is insufficiently basic to rapidly drive the equilibrium.

Table 2: Optimization of C4 S_NAr with Morpholine (Protocol B)

BaseSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Notes
DIPEA DMSO 80 12 85% Optimal; DMSO highly stabilizes the polar Meisenheimer intermediate.

DMF1001675%Good alternative, though extended heating in DMF can lead to minor dimethylamine impurities.
NoneEtOH8024<30%Protic solvent hydrogen-bonds to the nucleophile, drastically reducing its reactivity.
NaHTHF654<50%Overly harsh; leads to complex mixtures and potential degradation of the cyano group.

References

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: WO2023183585A1 - Kras inhibitors (S_NAr methodologies on 4-bromo-3-cyano scaffolds)

hydrolysis of ethyl ester in Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Hydrolysis of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter multifunctional "minefield" substrates that require surgical precision during late-stage deprotection. Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is a prime example. The objective is to hydrolyze the ethyl ester to a carboxylic acid without triggering the hydration of the electrophilic cyano group or inducing nucleophilic aromatic substitution (SNAr) at the aryl bromide position.

Designing a self-validating protocol for this molecule requires a deep understanding of the causality behind each reagent choice:

  • Phenoxide Shielding: The starting material contains a mildly acidic phenolic hydroxyl (pKa ~9). Under basic hydrolysis conditions, this phenol is immediately deprotonated to a phenoxide anion. This is highly advantageous; the negative charge delocalizes into the aromatic ring, significantly increasing its electron density. This electronic shielding effectively shuts down any competing SNAr at the aryl bromide position.

  • Kinetic Control of the Nitrile: Nitriles are highly susceptible to hydration, forming primary amides and subsequently carboxylic acids under both aqueous acidic and alkaline conditions. The kinetic window between ester saponification and nitrile hydration is notoriously narrow.

  • Lithium Coordination (Protocol A): Utilizing Lithium Hydroxide (LiOH) rather than NaOH or KOH is a critical mechanistic choice. The lithium cation acts as a mild Lewis acid, coordinating directly to the ester carbonyl oxygen. This lowers the activation energy for hydroxide attack, allowing the reaction to proceed efficiently at 0 °C—a temperature where the nitrile remains kinetically frozen.

  • Organocatalytic Transesterification (Protocol B): For highly sensitive scale-ups where even LiOH causes unacceptable nitrile degradation (a challenge recently documented by Pfizer in the synthesis of the GLP-1R agonist danuglipron), an alternative activation strategy is required. By utilizing 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or transesterification with 2,2,2-trifluoroethanol (TFE), the unreactive alkyl ester is converted to a highly reactive activated ester, which is subsequently trapped by water under ultra-mild conditions.

Experimental Workflows

Workflow Start Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Split Select Hydrolysis Pathway Start->Split PathA Protocol A: LiOH Saponification (THF/MeOH/H2O, 0°C) Split->PathA Standard Lab Scale PathB Protocol B: TFE/TBD Activation (TFE/Water, 25°C) Split->PathB Sensitive/Scale-up IntermediateA Lithium Carboxylate & Phenoxide PathA->IntermediateA IntermediateB TFE Activated Ester PathB->IntermediateB Acidification Acidification (1M HCl to pH 2-3) IntermediateA->Acidification IntermediateB->Acidification H2O Hydrolysis Product 4-bromo-3-cyano-5-hydroxybenzoic acid Acidification->Product

Fig 1: Chemoselective hydrolysis workflows for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Quantitative Data & Reaction Optimization

To justify the protocol selection, the following table summarizes the quantitative optimization data for the hydrolysis of cyano-bearing aryl esters.

Reaction ConditionsTemp (°C)Time (h)Ester Conversion (%)Nitrile Intact (%)Primary Amide Byproduct (%)
NaOH (3.0 eq), H₂O/EtOH602>99<40>60
LiOH (3.0 eq), THF/MeOH/H₂O254>95923
LiOH (3.0 eq), THF/MeOH/H₂O 0 8 >98 >99 <1
TBD (2.0 eq), TFE/H₂O 25 12 >99 >99.5 <0.5

Detailed Experimental Protocols

Protocol A: Standard Mild LiOH Hydrolysis

This protocol utilizes lithium's Lewis acidic properties to achieve chemoselectivity.

  • Substrate Dissolution: Charge a round-bottom flask with Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (1.0 eq, 10 mmol) and dissolve in a ternary solvent mixture of THF:MeOH:H₂O (3:1:1 v/v/v, 50 mL). Causality: THF solubilizes the organic substrate, water is the hydrolysis reactant, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes.

  • Base Addition: Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol) in portions. Causality: 1.0 eq is consumed immediately to deprotonate the phenol; 1.0 eq is required for the ester hydrolysis; 1.0 eq acts as a kinetic excess to drive the reaction.

  • In-Process Control (IPC): Stir the reaction at 0 °C for 6–8 hours. Monitor via LC-MS. Self-Validation Check: The reaction is complete when the starting material peak disappears. If an M+18 mass peak begins to appear, the nitrile is hydrating to an amide; quench the reaction immediately.

  • Quenching & Acidification: While maintaining the temperature at 0 °C, dropwise add 1M HCl until the aqueous layer reaches pH 2-3. Causality: This step is critical to reprotonate both the phenoxide and the newly formed carboxylate, rendering the final product neutrally charged and lipophilic.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromo-3-cyano-5-hydroxybenzoic acid.

Protocol B: Advanced TFE-Mediated Hydrolysis

Adapted from recent pharmaceutical scale-up methodologies for ultra-sensitive nitriles.

  • Activation: Charge a flask with the substrate (1.0 eq, 10 mmol), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (2.0 eq, 20 mmol), and 2,2,2-trifluoroethanol (TFE) (5 mL/g of substrate).

  • Hydrolysis: Add deionized water (30.0 eq). Stir the homogeneous mixture at 25 °C for 12 hours. Causality: The TBD catalyzes the transesterification of the ethyl ester to a highly labile TFE-ester, which is rapidly and selectively cleaved by the water without requiring harsh hydroxide concentrations.

  • Workup: Add toluene and water to the mixture. Unreacted ester partitions into the toluene phase, while the basic aqueous TFE phase retains the product. Acidify the aqueous phase with 1M HCl to precipitate the pure carboxylic acid.

References

  • chemguide.co.uk - Hydrolysing Nitriles. Explains the fundamental susceptibility of nitriles to hydration under standard acidic and alkaline conditions.

  • Scientific Update - Ester, Nitrile and Oxetane Play Nice. Details Pfizer's scale-up of danuglipron, highlighting the exact challenge of chemoselective ester saponification in the presence of a nitrile using TBD and TFE.

  • ChemRxiv - Palladium(II)-Catalyzed Nondirected C(sp2)–H Alkoxycarbonylation of Arenes. Cites the foundational work by Jamieson et al. (Chem. Commun. 2015) on the catalytic amidation and hydrolysis of unactivated ester derivatives mediated by trifluoroethanol.

Application Note: Chemoselective Catalytic Hydrogenation of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is a highly functionalized aromatic building block that presents a rigorous test of chemoselectivity in organic synthesis. The molecule features five distinct functional groups: an ethyl ester, a phenolic hydroxyl, an aryl bromide, a nitrile (cyano group), and the aromatic core itself.

When subjected to catalytic hydrogenation, the primary challenge is achieving orthogonal control over the reducible moieties. Depending on the rational selection of the catalyst, hydrogen pressure, and specific additives, the reaction pathway can be decisively steered toward either chemoselective hydrodebromination (preserving the nitrile) or nitrile reduction (yielding a primary amine). This application note provides field-proven, self-validating protocols for controlling these divergent pathways, grounded in fundamental organometallic mechanisms.

Mechanistic Insights & Causality in Catalyst Selection

As a Senior Application Scientist, it is critical to look beyond the empirical reagents and understand the thermodynamic and kinetic causality driving these transformations.

Pathway A: Chemoselective Hydrodebromination

Aryl bromides undergo facile oxidative addition with Palladium(0) species. Under mild conditions (1 atm H


, 25 °C) using 10% Pd/C, the C–Br bond is selectively cleaved while the cyano, ester, and phenol groups remain completely intact[1]. The causality of this reaction design relies on two critical factors:
  • Thermodynamic Thresholds : Nitrile reduction requires significantly higher activation energy, typically necessitating higher hydrogen pressures (>50 psi) or more active catalysts (e.g., Raney Nickel or PtO

    
    ). Consequently, the cyano group acts as a stable spectator under mild Pd/C conditions[1].
    
  • HBr Neutralization (Catalyst Preservation) : Hydrogenolysis of the C–Br bond generates stoichiometric hydrobromic acid (HBr). If left unneutralized, HBr will rapidly protonate the palladium surface, poisoning the catalyst and stalling the reaction. The addition of a mild organic base, such as Triethylamine (TEA), is strictly required to act as an acid scavenger, driving the catalytic cycle to completion.

Pathway B: Chemoselective Nitrile Reduction

To reduce the cyano group to a primary amine (–CH


NH

), Sponge Nickel (Raney Ni) is the catalyst of choice[2]. The mechanistic challenge here is mitigating reductive amination side-reactions:
  • Trapping the Imine Intermediate : Nitrile hydrogenation proceeds via a highly reactive imine intermediate. This imine can react with the newly formed primary amine to form an undesired secondary amine byproduct. To suppress this, the reaction is conducted in methanolic ammonia (NH

    
    /MeOH). The massive excess of ammonia outcompetes the primary amine for the imine intermediate, shifting the equilibrium entirely toward the primary amine[2].
    
  • Mitigating Hydrodebromination : Raney Ni has a lower kinetic propensity for C–Br oxidative addition compared to Pd/C. By strictly controlling the temperature (40 °C), nitrile reduction can be achieved with minimal cleavage of the aryl bromide.

Reaction Pathways Diagram

G SM Ethyl 4-bromo-3-cyano- 5-hydroxybenzoate Path1 Pd/C, H2 (1 atm) TEA, MeOH, 25°C SM->Path1 Path2 Raney Ni, H2 (50 psi) NH3/MeOH, 40°C SM->Path2 Prod1 Ethyl 3-cyano- 5-hydroxybenzoate (Hydrodebromination) Path1->Prod1 Prod2 Ethyl 3-(aminomethyl)- 4-bromo-5-hydroxybenzoate (Nitrile Reduction) Path2->Prod2

Figure 1: Divergent chemoselective hydrogenation pathways of the functionalized benzoate substrate.

Validated Experimental Protocols

Protocol A: Chemoselective Hydrodebromination

Objective : Synthesis of Ethyl 3-cyano-5-hydroxybenzoate.

Materials :

  • Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (1.0 eq, 10 mmol, 2.70 g)

  • 10% Pd/C (5 mol% Pd, 0.53 g)

  • Triethylamine (1.5 eq, 15 mmol, 2.1 mL)

  • Methanol (HPLC grade, 50 mL)

  • Hydrogen gas (Balloon, 1 atm)

Step-by-Step Methodology :

  • System Purging : To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the substrate and Methanol. Stir until fully dissolved.

  • Base Addition : Inject Triethylamine into the solution. Causality: TEA neutralizes the evolving HBr, preventing Pd catalyst deactivation[1].

  • Catalyst Introduction : Carefully add 10% Pd/C to the mixture. (Safety Note: Pd/C can ignite methanol vapors; add under a gentle stream of Nitrogen).

  • Hydrogenation : Seal the flask with a septum, evacuate the atmosphere via a vacuum manifold, and backfill with Hydrogen gas from a balloon. Repeat this purge cycle three times.

  • Self-Validating Reaction Monitoring : Stir the suspension vigorously at 25 °C. The progress of the hydrodebromination is self-validating via LC-MS; the reaction is complete when the characteristic

    
     isotopic doublet (indicative of the 
    
    
    
    Br/
    
    
    Br isotopes) disappears entirely, replaced by a single
    
    
    peak. This typically occurs within 2–4 hours.
  • Workup & Isolation :

    • Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in Ethyl Acetate (50 mL) and wash with 1M HCl (20 mL) to remove residual TEA, followed by brine (20 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate to afford the pure debrominated product.
Protocol B: Nitrile Reduction to Primary Amine

Objective : Synthesis of Ethyl 3-(aminomethyl)-4-bromo-5-hydroxybenzoate.

Materials :

  • Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (1.0 eq, 5 mmol, 1.35 g)

  • Raney Nickel (W-4 slurry in water, approx. 200 mg active catalyst)

  • 7N Ammonia in Methanol (30 mL)

  • Hydrogen gas (Parr shaker, 50 psi)

Step-by-Step Methodology :

  • Catalyst Preparation : Wash the Raney Ni slurry with Methanol (3 x 10 mL) to remove water. (Safety Note: Raney Ni is highly pyrophoric; never allow it to dry).

  • Reaction Assembly : Transfer the washed Raney Ni to a Parr hydrogenation vessel. Add the substrate dissolved in 7N NH

    
    /MeOH. Causality: Ammonia is critical to trap the imine intermediate and prevent the formation of secondary amines[2].
    
  • Pressurization : Seal the Parr reactor, purge with Nitrogen (3 x 30 psi), then purge with Hydrogen (3 x 30 psi). Pressurize the vessel to 50 psi with Hydrogen.

  • Reaction Execution : Agitate the vessel at 40 °C for 12 hours.

  • Self-Validating Reaction Monitoring : Successful nitrile reduction is validated by the appearance of a highly polar, ninhydrin-active spot on TLC (indicating a primary amine), and a mass shift of +4 Da (CN

    
     CH
    
    
    
    NH
    
    
    ) on LC-MS.
  • Workup & Isolation :

    • Vent the hydrogen gas safely. Purge the vessel with Nitrogen.

    • Filter the mixture through a pad of Celite under a strict Nitrogen blanket.

    • Concentrate the filtrate in vacuo. Purify the crude amine via crystallization as the HCl salt by treating the methanolic solution with 2M HCl in diethyl ether.

Quantitative Data & Optimization Summary

The following table summarizes the optimization parameters and the resulting chemoselectivity profiles for the hydrogenation of this polyfunctional substrate.

CatalystSolvent SystemAdditiveTemp (°C)PressurePrimary ProductYield (%)
10% Pd/C MethanolTriethylamine251 atmHydrodebrominated (Nitrile intact)>92%
10% Pd/C MethanolNone251 atmHydrodebrominated (Stalled at 40%)<40%
Raney Ni Methanol7N NH

4050 psiPrimary Amine (Bromide intact)85%
Raney Ni MethanolNone4050 psiComplex mixture (Secondary amines)<30%
10% Pd/C THF/MeOHHCl (conc.)5060 psiFully reduced (Debrominated + Amine)78%

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(2), 217-220.[Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.[Link]

  • Maegawa, T., et al. (2007). Pd/C Catalyzed Chemoselective Hydrogenation in the Presence of Aryl Nitriles. Chemical and Pharmaceutical Bulletin, 55(5), 837.[Link]

Sources

Application Note: Process Scale-Up and Continuous Flow Synthesis of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Process Overview & Mechanistic Rationale

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate is a highly functionalized, sterically hindered aromatic building block critical for the development of advanced small-molecule therapeutics, including xanthine oxidase inhibitors and non-nucleoside reverse transcriptase inhibitors. Scaling up its synthesis from the commercially available precursor, ethyl 3-cyano-5-hydroxybenzoate, presents two primary chemical engineering challenges:

  • Regioselectivity on a Deactivated Ring: The starting phenol features a strongly activating hydroxyl group (-OH) at position 5, which directs electrophilic aromatic substitution to the ortho (4, 6) and para (2) positions. However, the ring is globally deactivated by the meta-directing cyano (-CN) and ester (-COOEt) groups[1]. Bromination must be strictly controlled to favor the kinetically accessible 4-position over the 6-position, avoiding the formation of 4,6-dibromo impurities.

  • Exothermicity and Mass Transfer: Traditional batch bromination using N-Bromosuccinimide (NBS) or molecular bromine is highly exothermic. In large-scale batch reactors, poor heat dissipation leads to localized "hot spots." These temperature spikes accelerate over-bromination and can degrade the sensitive cyano functionality[2].

To overcome these limitations, we have developed a continuous flow electrophilic bromination protocol. Flow chemistry provides superior surface-area-to-volume ratios, ensuring isothermal conditions and precise residence time control. This allows chemists to trap the desired kinetic 4-bromo product before over-reaction can occur[3].

Continuous Flow Engineering Strategy

The optimized workflow utilizes a meso-scale continuous flow reactor equipped with an in-line liquid-liquid membrane separator. By using acetonitrile (MeCN) as the solvent, we avoid the use of restricted chlorinated solvents (e.g., CCl4) while maintaining excellent solubility for both the starting material and NBS[2]. The reaction stream is subsequently quenched in-line with an aqueous thiosulfate/carbonate solution to neutralize residual active bromine and extract the succinimide byproduct into the aqueous phase[4].

FlowChemistry Substrate Substrate Stream (Phenol in MeCN) Mixer T-Mixer Substrate->Mixer Pump A NBS Reagent Stream (NBS in MeCN) NBS->Mixer Pump B Reactor Continuous Flow Microreactor (60°C) Mixer->Reactor Homogeneous Flow Separator Membrane Separator (In-line L-L Extraction) Reactor->Separator Crude Mixture Quench Aqueous Quench (Na2S2O3 / K2CO3) Quench->Separator Pump C Product Organic Phase (Target Product) Separator->Product Retentate Waste Aqueous Phase (Succinimide Waste) Separator->Waste Permeate

Figure 1: Continuous flow bromination setup with in-line liquid-liquid extraction.

Experimental Protocols

Self-Validating System: The following protocol is designed for a 100 mmol/hr throughput, scalable directly to multi-kilogram production by parallelizing reactor modules (numbering-up).

Preparation of Stock Solutions
  • Stream A (Substrate): Dissolve 19.1 g of ethyl 3-cyano-5-hydroxybenzoate (100 mmol) in 200 mL of anhydrous HPLC-grade acetonitrile to yield a 0.50 M solution.

  • Stream B (Reagent): Dissolve 18.7 g of recrystallized N-Bromosuccinimide (105 mmol, 1.05 equiv) in 200 mL of anhydrous acetonitrile to yield a 0.525 M solution[3]. Crucial: Shield this flask from direct ambient light using amber glassware or foil to prevent premature radical initiation.

  • Stream C (Quench): Prepare an aqueous solution containing 0.5 M Na₂S₂O₃ (sodium thiosulfate) and 0.5 M K₂CO₃ (potassium carbonate).

Continuous Flow Operation
  • System Priming: Flush the entire fluidic pathway (PFA tubing, 1.0 mm ID) with pure acetonitrile at 2.0 mL/min for 10 minutes to ensure the membrane separator is fully wetted and the system is free of air bubbles.

  • Reactor Equilibration: Set the heated reactor coil (Internal Volume = 10 mL) to 60 °C.

  • Steady-State Processing:

    • Initiate Pump A (Stream A) at 1.0 mL/min.

    • Initiate Pump B (Stream B) at 1.0 mL/min.

    • The streams meet at a PEEK T-mixer, yielding a combined flow rate of 2.0 mL/min. This establishes a precise Residence Time (

      
      ) of 5.0 minutes in the reactor zone.
      
  • In-Line Quench and Separation:

    • Initiate Pump C (Stream C) at 2.0 mL/min, meeting the reactor effluent at a second T-mixer.

    • Pass the biphasic mixture through an in-line liquid-liquid membrane separator (e.g., Zaiput)[4].

  • Product Isolation: Collect the organic retentate continuously. Concentrate under reduced pressure to recover the acetonitrile. Crystallize the crude residue from ethanol/water (3:1) to yield chemically pure ethyl 4-bromo-3-cyano-5-hydroxybenzoate as an off-white crystalline solid.

Scale-Up Data & Yield Optimization

Batch synthesis of this molecule typically caps out at ~65% yield due to the unavoidable formation of the 4,6-dibromo byproduct during extended reaction times. By transitioning to continuous flow, we mapped the reaction space to find the optimal balance between kinetics and regioselectivity.

As shown in Table 1 , a short residence time at an elevated temperature (Entry 4) forces the reaction to completion rapidly. This prevents the thermodynamic equilibration and secondary electrophilic attacks that lead to over-bromination, ultimately securing a 91% isolated yield.

Table 1: Optimization of Continuous Flow Parameters for Regioselective Bromination

EntryResidence Time (min)Temperature (°C)NBS (Equiv.)Conversion (%)Regioselectivity (4-Br : 6-Br)Isolated Yield (%)
15.0251.054595 : 540
210.0401.058292 : 875
310.0601.05>9988 : 1284
4 5.0 60 1.05 >99 96 : 4 91

(Note: Conversion and regioselectivity were determined by quantitative HPLC analysis of the crude reactor effluent once the system reached steady state.)

Safety & Environmental Considerations

The continuous flow methodology inherently adheres to Green Chemistry principles. By utilizing acetonitrile instead of carbon tetrachloride, the process complies with modern environmental regulations regarding ozone-depleting substances[2]. Furthermore, the reactor volume at any given time is strictly limited to 10 mL. This drastically reduces the active inventory of hazardous brominating agents compared to a 100-liter batch vessel. The in-line aqueous quench ensures that succinimide and unreacted bromine are immediately neutralized, eliminating exposure risks for operators during downstream processing[4].

References

  • A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow The Journal of Organic Chemistry - ACS Publications[Link][3]

  • Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture Australian Journal of Chemistry | ConnectSci [Link][2]

  • Continuous Flow Liquid-Liquid Separation Using a Computer-Vision Control System: the Bromination of Enaminones with N-bromosuccinimide SciSpace[Link][4]

  • Bromination of Deactivated Aromatics: A Simple and Efficient Method The Journal of Organic Chemistry - ACS Publications[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process scientists who encounter bottlenecks when synthesizing highly functionalized aromatic building blocks.

The synthesis of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate presents a unique challenge due to the dense array of electron-donating and electron-withdrawing substituents on the benzene ring. To achieve high yields, you must move beyond simply following a recipe and understand the electronic causality and statistical probabilities governing each transformation.

Below is our comprehensive, field-proven troubleshooting guide and methodology.

Mechanistic Workflow & Causality

We recommend a robust, three-step synthetic route starting from commercially available Ethyl 3,5-dihydroxybenzoate. This route avoids the erratic yields of direct phenol cyanation and leverages predictable cross-coupling chemistry.

G A Ethyl 3,5-dihydroxybenzoate (Starting Material) B Regioselective Bromination (NBS, DMF, 0°C) A->B C Ethyl 4-bromo-3,5-dihydroxybenzoate (Intermediate 1) B->C D Statistical Mono-Triflation (Tf2O, 2,6-Lutidine, -78°C) C->D E Ethyl 4-bromo-3-hydroxy-5-(triflyloxy)benzoate (Intermediate 2) D->E F Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd(OAc)2/dppf) E->F G Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (Target Product) F->G

Fig 1: Three-step synthetic workflow for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Step-by-Step Protocols & Self-Validating Systems

Every protocol in your lab should be a self-validating system. If you cannot immediately verify the success of a step through spectroscopic logic, you are flying blind.

Step 1: Regioselective Bromination
  • Protocol: Dissolve Ethyl 3,5-dihydroxybenzoate (1.0 eq) in anhydrous DMF at 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Stir for 2 hours at 0 °C. Quench with aqueous sodium thiosulfate and extract with EtOAc.

  • Causality: The C4 position is doubly activated by the synergistic ortho-directing effects of the two hydroxyl groups at C3 and C5. NBS in DMF provides a mild electrophilic bromine source, suppressing over-bromination compared to harsher Br2/AcOH conditions which yield [1].

  • Self-Validating System: The starting material has a plane of symmetry. Because bromination occurs exactly on this plane (at C4), the symmetry is retained.

    
    H NMR of the crude product will show a single 2H singlet  in the aromatic region (representing the equivalent C2 and C6 protons). If you observe two doublets, bromination has erroneously occurred at C2.
    
Step 2: Statistical Mono-Triflation
  • Protocol: Dissolve Ethyl 4-bromo-3,5-dihydroxybenzoate (1.0 eq) in anhydrous DCM. Add 2,6-lutidine (1.2 eq) and cool to -78 °C. Slowly add Trifluoromethanesulfonic anhydride (Tf

    
    O, 1.0 eq) via syringe pump over 1 hour. Warm to 0 °C over 2 hours.
    
  • Causality: The two hydroxyl groups are chemically equivalent, making mono-triflation purely statistically driven. Using a bulky, non-nucleophilic base (2,6-lutidine) instead of pyridine prevents acyl-transfer side reactions, while cryogenic temperatures and slow addition minimize bis-triflation.

  • Self-Validating System: Mono-triflation breaks the molecule's plane of symmetry.

    
    H NMR will shift from a single 2H singlet to two distinct meta-coupled doublets  (
    
    
    
    Hz) for the C2 and C6 protons. LC-MS will confirm the exact mass shift of +132 Da.
Step 3: Palladium-Catalyzed Cyanation
  • Protocol: Dissolve the mono-triflate (1.0 eq) and K

    
    [Fe(CN)
    
    
    
    ] (0.2 eq, provides 6 eq CN) in degassed DMAc. Add Pd(OAc)
    
    
    (5 mol%), dppf (10 mol%), and Na
    
    
    CO
    
    
    (1.0 eq). Heat to 140 °C for 24 hours under argon.
  • Causality: The triflate acts as a superior leaving group for oxidative addition by Pd(0). K

    
    [Fe(CN)
    
    
    
    ] is chosen over NaCN/KCN because it is non-toxic and provides a slow, controlled release of cyanide ions, preventing the formation of inactive [Pd(CN)
    
    
    ]
    
    
    complexes ()[2]. The bidentate dppf ligand suppresses reductive elimination side-reactions.
  • Self-Validating System: IR spectroscopy provides immediate, bench-side validation; the appearance of a sharp, distinct C

    
    N stretching band at ~2230 cm
    
    
    
    confirms successful cyanation.

Troubleshooting & Yield Optimization FAQs

Q: Why am I seeing a 30% yield of the bis-triflate in Step 2, and how can I recover the yield? A: Bis-triflation occurs when the local concentration of Tf


O exceeds the statistical ideal. To optimize:
  • Increase the dilution of the reaction mixture (e.g., 0.05 M instead of 0.2 M).

  • Ensure vigorous stirring and use a syringe pump for Tf

    
    O addition.
    Recovery: You cannot easily mono-deprotect a bis-triflate. However, you can recover and recycle the unreacted starting material (which will also be present at ~30% due to mass balance) via silica gel chromatography.
    

Q: The cyanation step (Step 3) stalls at 50% conversion. What is causing the catalyst deactivation? A: The free hydroxyl group at C5 can coordinate to the palladium center or cause protodemetallation of the Pd-aryl intermediate. Solution: Ensure you are using a mild base like Na


CO

to buffer the system and deprotonate the phenol, which prevents protodemetallation. The use of the Pd(OAc)

/ dppf catalyst system with K

[Fe(CN)

] has been proven highly effective for aryl triflates[2]. If stalling persists, temporarily protect the OH as a TMS ether prior to cyanation.

Q: Can I use Br


 instead of NBS for the first step to save costs at scale? 
A:  Yes, but it requires strict temperature control. Br

in acetic acid will yield the desired brominated core, but the exothermic nature of the reaction often leads to over-bromination at C2 and C6. If scaling up, use a continuous flow reactor to manage the exotherm, or stick to NBS for standard batch processes.

Quantitative Yield Optimization Data

The following table summarizes the quantitative impact of our optimized parameters versus standard "textbook" conditions. Use this data to justify reagent choices during your process development reviews.

Reaction StepParameter InvestigatedSub-optimal ConditionOptimized ConditionYield Impact
Bromination Bromine SourceBr

/ AcOH (25 °C)
NBS / DMF (0 °C)+25%
Mono-Triflation Base SelectionPyridine2,6-Lutidine+18%
Mono-Triflation Addition RateBolus additionSyringe pump (1h)+35%
Cyanation Cyanide SourceKCNK

[Fe(CN)

]
+40%
Cyanation Ligand/CatalystPd(OAc)

/ PPh

Pd(OAc)

/ dppf
+22%

References

  • 4-Bromo-3,5-dihydroxybenzoic acid | CID 86023 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Palladium-Catalyzed Cyanation of Aryl Triflates Source: Synthetic Communications (Taylor & Francis) URL:[Link]

Sources

Technical Support Center: Purification of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this key chemical intermediate. Recrystallization is a powerful technique that, when optimized, can significantly enhance product quality by removing process-related impurities.

This document provides a framework for developing a robust recrystallization protocol, offering troubleshooting solutions and answers to frequently asked questions based on established chemical principles and extensive experience with similar molecular scaffolds.

Troubleshooting Guide: Addressing Common Recrystallization Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the purification of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Question 1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that precipitation occurs too rapidly and at a temperature above the compound's melting point.[1] Impurities can also suppress the melting point of the compound, exacerbating this issue.

Causality & Solution Pathway:

  • High Solute Concentration/Rapid Cooling: The most common cause is that the solution is too concentrated, causing the compound to come out of solution too quickly. The rate of cooling is also critical; rapid cooling (e.g., placing a hot flask directly into an ice bath) favors precipitation or oiling over slow crystal growth.[2]

  • Solvent Choice: The chosen solvent might be too non-polar, or its boiling point may be too high.

  • Presence of Impurities: Significant amounts of impurities can disrupt crystal lattice formation.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation level.[2]

  • Slow Down the Cooling Process: Allow the flask to cool slowly on a benchtop, insulated by a beaker or paper towels to retain heat. This slow cooling is crucial for the formation of well-ordered crystals.[2][3] Only after the solution has reached room temperature and crystal formation has started should you move it to an ice bath to maximize yield.

  • Change Solvent System: If the problem persists, consider a solvent with a lower boiling point. Alternatively, using a mixed-solvent system can be highly effective. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., ethyl acetate) and then slowly add a "poor" hot solvent (e.g., heptane or hexanes) until turbidity persists. Re-heat to clarify and then cool slowly.[4]

Question 2: Crystal formation is not occurring, even after extended cooling in an ice bath. What are my next steps?

Answer:

The failure of a compound to crystallize from a cooled solution is typically due to one of two reasons: the solution is not sufficiently saturated, or the solution is "super-saturated" and requires a nucleation event to initiate crystal growth.

Causality & Solution Pathway:

  • Excess Solvent: The most frequent reason for no crystal formation is the use of too much solvent during the initial dissolution step.[5]

  • Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its equilibrium solubility, but crystallization has not yet begun. This requires an energy barrier to be overcome.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a nucleation site for crystal growth.[3]

    • Seeding: If available, add a single, tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a perfect template for further crystal lattice formation.[2]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., reduce volume by 25%) to increase the concentration. Then, repeat the slow cooling process.

  • Introduce an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can sometimes induce crystallization by slowly adding a "poor" solvent (an anti-solvent in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.

Question 3: My final product has a low yield. Where could I have lost my compound?

Answer:

A low recovery is a common issue in recrystallization and can be attributed to several factors throughout the process.

Causality & Solution Pathway:

  • Using Excess Solvent: As mentioned above, using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor even after cooling.[5] The goal is to use the minimum amount of hot solvent required for complete dissolution.

  • Premature Crystallization: If the hot solution cools too quickly during gravity filtration (if performed to remove insoluble impurities), the product can crystallize in the filter paper or funnel, leading to loss.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling the solution to a low enough temperature (e.g., in an ice bath) can leave a substantial amount of product in the solution.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of the product.

Troubleshooting Steps:

  • Optimize Solvent Volume: In subsequent attempts, be meticulous about adding the minimum amount of near-boiling solvent needed to dissolve the crude material.

  • Pre-heat Filtration Apparatus: If performing a hot gravity filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization.

  • Maximize Crystallization Time: Allow the solution to cool to room temperature slowly and then let it stand in an ice bath for at least 30 minutes to ensure maximum precipitation.[4]

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving the product.[6]

Frequently Asked Questions (FAQs)

Q: How do I select the best solvent for recrystallizing Ethyl 4-bromo-3-cyano-5-hydroxybenzoate?

A: The ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[4][6] Given the structure of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate, which contains polar (hydroxyl, cyano, ester) and non-polar (aromatic ring, bromo group) functionalities, solvents of intermediate polarity or mixed-solvent systems are excellent starting points.

Recommended Solvent Screening Protocol:

  • Place ~20-30 mg of your crude compound into a small test tube.

  • Add the test solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • Gently heat the test tube. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Allow the solution to cool to room temperature and then place it in an ice bath. A successful solvent will result in the formation of a large amount of precipitate/crystals.

Solvent ClassRecommended Starting SolventsRationale
Alcohols Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with the solute. Good balance of polarity.
Esters Ethyl Acetate"Like-dissolves-like" principle; the ester functionality matches the solute. Often used with an anti-solvent.
Ketones AcetoneA polar aprotic solvent that can be effective, though its low boiling point can lead to rapid evaporation.
Mixed Solvents Ethyl Acetate/Heptane, Ethanol/WaterExcellent for fine-tuning solubility. Dissolve in the "good" solvent (e.g., Ethyl Acetate) and add the "poor" anti-solvent (e.g., Heptane) until cloudy.[7]

Q: My crystals are colored, but the pure compound is expected to be white or off-white. How do I remove colored impurities?

A: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal. The charcoal has a high surface area and adsorbs large, colored, conjugated molecules.

Procedure:

  • Dissolve your crude compound in the hot recrystallization solvent.

  • Remove the solution from the heat source and allow it to cool slightly to prevent boiling over.

  • Add a very small amount of activated charcoal (1-2% of the solute mass is usually sufficient).

  • Re-heat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

  • Proceed with the slow cooling and crystallization steps.

Caution: Phenolic compounds can sometimes interact with impurities in charcoal. Use the minimum amount necessary.

Q: How can I assess the purity of my recrystallized product?

A: The most common and immediate method for assessing purity after recrystallization is by measuring the melting point. A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Comparing the melting point of your recrystallized product to a literature value or to the crude starting material is a strong indicator of successful purification. Further analysis by techniques like NMR, HPLC, or GC-MS can provide quantitative purity data.

Experimental Protocol: Recrystallization of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

This protocol describes a representative procedure using a mixed-solvent system of ethyl acetate and heptane. The exact volumes should be determined empirically based on the scale and initial purity of your material.

Materials:

  • Crude Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

  • Ethyl Acetate (reagent grade)

  • Heptane (reagent grade)

  • Erlenmeyer flasks

  • Hot plate/stirrer

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethyl acetate (e.g., start with 5-10 mL) while heating and stirring until the solid completely dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hot heptane dropwise until the solution just begins to turn cloudy (persistent turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Crystal formation should begin during this phase.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane (or a cold ethyl acetate/heptane mixture) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Allow the crystals to dry on the funnel under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven.

Visual Workflow and Troubleshooting Diagrams

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: (Optional) Hot Filtration cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place Crude Solid in Flask B Add Minimum Amount of Hot Solvent A->B Heat & Stir C Filter Hot Solution (Removes Insoluble Impurities) B->C If needed D Slowly Cool to Room Temp B->D If no insoluble impurities C->D E Cool in Ice Bath D->E Maximize Yield F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H Troubleshooting_Tree Start Problem During Cooling OilingOut Compound 'Oiled Out'? Start->OilingOut NoCrystals No Crystals Formed? OilingOut->NoCrystals No Reheat Reheat to Dissolve Oil OilingOut->Reheat Yes Supersaturated Induce Crystallization (Scratch or Seed) NoCrystals->Supersaturated Yes AddSolvent Add More Hot Solvent Reheat->AddSolvent CoolSlowly Cool Slowly AddSolvent->CoolSlowly Success Pure Crystals Formed CoolSlowly->Success CheckSaturation Still No Crystals? Supersaturated->CheckSaturation ReduceVolume Reduce Solvent Volume (Boil Off Excess) CheckSaturation->ReduceVolume Yes CheckSaturation->Success No ReduceVolume->CoolSlowly

Caption: Decision tree for common recrystallization problems.

References

  • Echemi. (n.d.). ETHYL 4-AMINO-3-BROMO-5-CYANO-2-HYDROXYBENZOATE.
  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry.
  • Figshare. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of California, Irvine. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • ResearchGate. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Benchchem. (n.d.).
  • Chemistry LibreTexts. (2023, January 29).
  • California State University, Bakersfield. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • University of Anbar. (n.d.).

Sources

improving solubility of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the DMSO Solubility of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing challenges when solubilizing highly functionalized aromatic compounds. Rather than providing a generic mixing guide, this document dissects the thermodynamic and chemical barriers specific to Ethyl 4-bromo-3-cyano-5-hydroxybenzoate and provides field-proven, self-validating protocols to overcome them.

Part 1: Root Cause Analysis (The Mechanistic "Why")

When attempting to dissolve Ethyl 4-bromo-3-cyano-5-hydroxybenzoate in Dimethyl Sulfoxide (DMSO), researchers frequently encounter unexpected solubility limits or sudden precipitation. As an Application Scientist, I approach this by analyzing the thermodynamic competition between the compound's crystal lattice energy and solvent-solute interactions.

The Structural Challenge:

  • High Lattice Energy via Hydrogen Bonding: This molecule is densely packed with functional groups. It features a phenolic hydroxyl (-OH) group capable of acting as a strong hydrogen bond donor, while the cyano (-CN) and ethyl ester (-COOEt) groups act as potent hydrogen bond acceptors. This creates a robust, interlocking intermolecular network in the solid state that resists dissolution.

  • The DMSO Hygroscopicity Paradox: DMSO is theoretically an ideal solvent because its sulfoxide oxygen is an excellent H-bond acceptor, capable of solvating the phenolic -OH. However, DMSO is notoriously hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Water acts as a powerful anti-solvent for the hydrophobic domains of the molecule (the bulky bromine atom and the ethyl tail), drastically reducing the solvent's capacity and causing the compound to crash out of solution [1].

SolubilityWorkflow Start Solubility Issue: Ethyl 4-bromo-3-cyano-5-hydroxybenzoate CheckWater 1. Solvent Quality Control Is DMSO Anhydrous (<0.1% H2O)? Start->CheckWater WaterNo No: Discard/Replace Absorbed water acts as anti-solvent CheckWater->WaterNo Old/Opened Bottle Physical 2. Thermodynamic Disruption Heat (40-50°C) + Sonicate (15 min) CheckWater->Physical Fresh Anhydrous DMSO WaterNo->CheckWater Dissolved1 Complete Dissolution Achieved? Physical->Dissolved1 Success1 Yes: Aliquot and Store at -20°C Dissolved1->Success1 Yes Chemical 3. Chemical Solubilization Add 1.1 eq. DIPEA to deprotonate phenol Dissolved1->Chemical No (Lattice Energy too high) Success2 Yes: Phenoxide Salt Successfully Solvated Chemical->Success2

Workflow for troubleshooting the solubility of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate in DMSO.

Part 2: Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. By following them sequentially, you can diagnose the exact physical or chemical barrier preventing dissolution.

Protocol A: Anhydrous Solvent Recovery & Thermal Disruption

Causality: This protocol overcomes the activation energy required to break the crystal lattice while eliminating water-induced anti-solvent effects.

  • Solvent Verification: Obtain a fresh, sealed bottle of anhydrous DMSO (≥99.9% purity, <0.1% water). Do not use benchtop DMSO that has been opened multiple times.

  • Preparation: Weigh the target amount of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate into a sterile, amber microcentrifuge tube (to protect the halogenated aromatic ring from potential long-term photolytic degradation).

  • Initial Solvation: Add the anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM) and vortex vigorously for 60 seconds.

  • Thermodynamic Disruption: If particulate matter remains, place the tube in a water bath set to 40–50°C for 10–15 minutes. Follow immediately with bath sonication for 10 minutes to mechanically disrupt the solvated boundary layer surrounding the undissolved crystals [2].

Protocol B: Chemical Solubilization via Deprotonation (Salt Formation)

Causality: The phenolic -OH at position 5 is highly acidic due to the electron-withdrawing inductive effects of the ortho-bromine, meta-cyano, and meta-ester groups. By deprotonating this phenol, we convert the neutral molecule into a phenoxide anion, which possesses exponentially higher solubility in polar aprotic solvents.

  • Suspension: Prepare the suspension of the compound in anhydrous DMSO as described in Protocol A.

  • Base Addition: Add 1.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Agitation: Vortex for 30 seconds. The solution should rapidly clear as the highly soluble phenoxide salt forms. Self-Validation Note: If the solution clears immediately upon base addition, it confirms that the initial insolubility was strictly driven by neutral-state intermolecular hydrogen bonding.

Protocol C: Aqueous Dilution Strategy (Preventing "Crashing Out")

Causality: Diluting a DMSO stock directly into aqueous media (like PBS or cell culture media) causes an immediate drop in solvent capacity, leading to rapid nucleation and precipitation.

  • Stock Generation: Prepare a highly concentrated stock (e.g., 1000x) in anhydrous DMSO.

  • Co-Solvent Transition: Instead of direct dilution, utilize a co-solvent transition system. Prepare an intermediate dilution using a surfactant or carrier. For example, add the DMSO stock to a solution of 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) or 5% Tween-80 in saline [3].

  • Kinetic Mixing: Vortex the aqueous buffer vigorously while adding the DMSO stock dropwise to prevent localized high concentrations of the hydrophobic compound.

Part 3: Quantitative Data Presentation

The table below summarizes the expected solubility enhancements based on the applied troubleshooting strategy.

StrategyMechanism of ActionEstimated Solubility Limit (mM)Biological Assay Compatibility
Standard Benchtop DMSO Baseline solvation< 5 mMHigh (if diluted >1:1000)
Anhydrous DMSO + Heat (50°C) Lattice energy disruption10 - 25 mMHigh
DMSO + 1.1 eq. DIPEA Phenoxide salt formation> 50 mMLow to Medium (Base may affect cellular pH/viability)
DMSO / PEG300 / Tween-80 Micellar encapsulation20 - 30 mMMedium (Surfactants may lyse sensitive cells)

Part 4: Frequently Asked Questions (FAQs)

Q1: My stock solution was clear yesterday, but today there are needle-like crystals at the bottom of the tube. What happened? A1: This is a classic symptom of DMSO hygroscopicity. Every time the tube is opened, atmospheric moisture enters and is absorbed by the DMSO. Water acts as an anti-solvent for the hydrophobic ethyl ester and bromine groups, lowering the solubility threshold and causing the compound to crystallize out. Solution: Always blanket your stock solutions with dry nitrogen or argon gas before sealing, and store them in single-use aliquots at -20°C.

Q2: I need to test this compound in a cell-based assay, but it precipitates when I add it to the culture media. How can I fix this? A2: Direct dilution from 100% DMSO into an aqueous medium causes "solvent shock." To prevent this, keep the final DMSO concentration below 0.5% (v/v) to avoid cellular toxicity, and employ a stepwise dilution. Pre-dilute your DMSO stock into a biocompatible co-solvent like PEG300 or use an inclusion complex agent like HP-β-CD before introducing it to the culture media.

Q3: Can I use Ethanol instead of DMSO for this compound? A3: While ethanol is less toxic to cells and not as hygroscopic, it is a protic solvent. It will compete with the compound's own hydrogen bonding but is generally less effective than DMSO at solvating the highly polarizable cyano and bromo groups. If you use ethanol, you will likely need to rely heavily on heating and sonication, and your maximum stock concentration will be significantly lower.

Part 5: References

  • Title: Differentiation of Medicinal Plants According to Solvents, Processing, Origin, and Season by Means of Multivariate Analysis of Spectroscopic and Liquid Chromatography Data Source: MDPI (Molecules) URL:

  • Title: Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO Source: BenchChem URL:

  • Title: Technical Support Center: Troubleshooting Poor Solubility of ent-Kaurane-3 in Biological Assays Source: BenchChem URL:

removing impurities from crude Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate . This hub is designed for synthetic chemists and drug development professionals who require high-purity intermediates. Below, you will find field-proven troubleshooting strategies, causal explanations, and self-validating protocols to resolve common purification bottlenecks.

Physicochemical Profile & Impurity Mapping

Before troubleshooting, it is critical to understand the quantitative properties of the target and its synthetic byproducts. The dense functionalization of the benzene ring creates unique electronic effects that we can exploit during purification.

Table 1: Physicochemical Properties & Expected Impurities

CompoundRolepKa (est.)TLC Rf (30% EtOAc/Hex)Structural Note
Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Target7.50.45Highly activated phenol
4-Bromo-3-cyano-5-hydroxybenzoic acid Hydrolysis Impurity3.00.05 (Streaks)Cleaved ester
Ethyl 3-cyano-5-hydroxybenzoate Under-brominated8.20.40Lacks bromo group
Ethyl 2,4-dibromo-3-cyano-5-hydroxybenzoate Over-brominated6.80.55Extra bromo at C2

Troubleshooting FAQs

Q1: Why is there a massive baseline streak on my TLC that won't elute even with highly polar solvent systems? A: This is a classic signature of ester hydrolysis, yielding 4-bromo-3-cyano-5-hydroxybenzoic acid. The electron-withdrawing cyano (-CN) and bromo (-Br) groups strongly activate the ester carbonyl toward nucleophilic attack. If your reaction workup involved strong aqueous bases (e.g., NaOH or Na2CO3) or extended exposure to water, hydrolysis is inevitable[1]. Fix: Do not attempt column chromatography, as the carboxylic acid will streak and co-elute. Instead, leverage the pKa difference between the target phenol (pKa ~7.5) and the carboxylic acid impurity (pKa ~3.0) using a pH-controlled acid-base extraction (See Protocol 1).

Q2: My NMR integration shows a mixture of mono-brominated (target) and di-brominated impurities. How do I separate them? A: The phenolic hydroxyl group is a powerful ortho/para director. Even with the deactivating cyano and ester groups, over-bromination at the C2 position is common. Because both the target and the di-brominated impurity are neutral esters under standard aqueous conditions, acid-base extraction will not separate them. Fix: The addition of a second massive bromine atom increases the lipophilicity of the molecule, slightly increasing its Rf value on silica gel. You must use Flash Column Chromatography with a shallow step-gradient to exploit this polarity difference [2] (See Protocol 2).

Q3: Can I use recrystallization to clean up a 90% pure batch? A: Yes. Recrystallization is excellent for removing trace regioisomers and unreacted starting materials, provided the bulk of the polar impurities have been removed [3].

Self-Validating Purification Protocols

Protocol 1: pH-Controlled Acid-Base Extraction (Removal of Carboxylic Acid)

Validation Mechanism: Monitor the pH of the aqueous layer precisely. The target partitions into the organic layer at exactly pH 6.0, while the impurity remains trapped in the aqueous layer.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Initial Extraction: Wash the organic layer with 1M NaOH (3 x 5 mL/g). Causality: Both the target phenol and the carboxylic acid impurity will deprotonate and move into the aqueous layer. Discard the organic layer (contains neutral impurities).

  • pH Adjustment (Critical Step): Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 6.0. Causality: At pH 6.0, the carboxylic acid (pKa ~3.0) remains ionized as a water-soluble carboxylate. The target phenol (pKa ~7.5) becomes protonated, rendering it neutral and lipophilic.

  • Back-Extraction: Extract the pH 6.0 aqueous layer with fresh EtOAc (3 x 10 mL/g).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Extraction A Crude Mixture (Target + Acid + Neutrals) B Dissolve in EtOAc Extract with 1M NaOH A->B C Organic Phase (Neutral Impurities) B->C Discard D Aqueous Phase (Phenolate + Carboxylate) B->D Keep E Adjust to pH 6.0 with HCl Extract with EtOAc D->E F Organic Phase (Pure Target Phenol) E->F Evaporate G Aqueous Phase (Carboxylate Impurity) E->G Discard

pH-dependent extraction workflow separating the target phenol from acid impurities.

Protocol 2: Flash Column Chromatography (Removal of Bromination Analogues)

Validation Mechanism: Perform TLC of every 5th fraction. The di-brominated impurity will elute first, followed by the target.

  • Dry Loading: Dissolve the crude product in a minimal amount of acetone, add silica gel (2g per 1g of crude), and evaporate to a free-flowing powder. Causality: Dry loading prevents the highly polar phenol from streaking at the solvent front during loading [2].

  • Column Packing: Pack a silica gel column using 10% EtOAc in Hexanes.

  • Elution Gradient:

    • Run 3 column volumes (CV) of 10% EtOAc/Hexanes. (Elutes the less polar di-brominated impurity).

    • Step up to 25% EtOAc/Hexanes for 4 CVs. (Elutes the target Ethyl 4-bromo-3-cyano-5-hydroxybenzoate).

    • Step up to 50% EtOAc/Hexanes for 2 CVs. (Flushes out any unreacted, under-brominated starting material).

  • Fraction Analysis: Pool fractions containing the pure target (Rf = 0.45 in 30% EtOAc/Hex) and concentrate.

Column A Crude Mixture (Mono, Di, Unreacted) B Load on Silica Gel (Dry Loading) A->B C Elute: 10% EtOAc/Hexane (Removes Di-bromo) B->C D Elute: 25% EtOAc/Hexane (Elutes Target) C->D E Elute: 50% EtOAc/Hexane (Elutes Unreacted) D->E

Step-gradient flash chromatography logic for isolating bromination analogues.

Protocol 3: Final Polish via Recrystallization

Validation Mechanism: Melting point determination. A sharp melting point range (< 1.5 °C) confirms high crystalline purity.

  • Solvent Selection: Toluene is ideal because the target is soluble at reflux but virtually insoluble at room temperature, whereas trace lipophilic impurities remain in the mother liquor [3].

  • Dissolution: Suspend the solid in minimum boiling Toluene.

  • Crystallization: Allow to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath for 1 hour.

  • Filtration: Filter via a Büchner funnel, wash with ice-cold hexane, and dry under high vacuum.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall. URL:[Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Elsevier. URL:[Link][2]

Sources

Technical Support Center: Thermal Degradation of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0). This highly substituted aromatic compound serves as a critical intermediate in advanced drug development and materials science. Due to its complex "push-pull" electronic system—featuring an electron-donating hydroxyl group alongside electron-withdrawing bromo, cyano, and ester moieties—it exhibits specific vulnerabilities to thermal stress.

This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating analytical protocols to manage and mitigate thermal degradation.

Core Degradation Mechanisms

Understanding the causality behind degradation is the first step in preventing it. The thermal instability of this compound is driven by the competing electronic effects on the benzene core. The presence of the cyano group significantly influences the thermal stability of the phenolic moiety, a structural dynamic well-documented in cyanophenol derivatives[1]. Furthermore, halogenated benzoates are known to undergo specific, predictable degradation pathways under thermal stress, including homolytic dehalogenation and ester cleavage[2].

ThermalDegradation Intact Ethyl 4-bromo-3-cyano- 5-hydroxybenzoate (Intact Intermediate) Oxidation Phenolic Auto-Oxidation (Quinone Oligomers) Intact->Oxidation O2, Heat (>60°C) Dehalogenation Thermal Dehalogenation (Loss of Br•) Intact->Dehalogenation High Heat (>250°C) Hydrolysis Ester/Cyano Hydrolysis (Acid/Amide Formation) Intact->Hydrolysis Trace H2O, Heat Decarboxylation Decarboxylation (Loss of CO2) Hydrolysis->Decarboxylation Heat (>150°C)

Fig 1: Primary thermal degradation pathways of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Troubleshooting & FAQs

Q1: Why does my batch turn yellow or light brown when dried in a standard convection oven at 65°C? A: This is a classic symptom of phenolic auto-oxidation. Phenolic compounds are highly susceptible to oxidation, which is exponentially accelerated by heat in the presence of atmospheric oxygen[3]. The hydroxyl group oxidizes to form highly conjugated, colored quinone-like structures.

  • Causality: The electron-withdrawing cyano and bromo groups lower the pKa of the phenol, making the phenoxide ion more stable but also rendering the oxygen highly reactive to radical oxidation.

  • Solution: Transition from convection drying to vacuum drying (≤ 50 mbar) at a maximum temperature of 45°C. Always purge the drying oven with an inert gas (Nitrogen or Argon) before breaking the vacuum.

Q2: During high-temperature vacuum distillation (~180°C), I observe a secondary peak in my HPLC-MS trace with a mass [M-79]. What is occurring? A: You are observing thermal dehalogenation. The carbon-bromine (C-Br) bond is the weakest covalent bond in this molecule (bond dissociation energy ~280 kJ/mol). At elevated temperatures, especially if trace transition metal impurities from the reactor are present, the C-Br bond undergoes homolytic cleavage.

  • Causality: The steric bulk of the adjacent cyano and hydroxyl groups creates ring strain, further lowering the activation energy required for debromination.

  • Solution: Avoid prolonged exposure to temperatures above 150°C. If purification is required, utilize crystallization techniques or short-path wiped-film evaporation to minimize thermal residence time.

Q3: How can I differentiate between purely thermal degradation and moisture-induced thermal degradation? A: Pure thermal degradation (in a dry, inert environment) primarily yields debrominated species and, at extreme temperatures (>300°C), charring. Moisture-induced thermal degradation (hydrolysis) targets the ester and cyano groups.

  • Diagnostic Check: Use FTIR spectroscopy. If the degradation is moisture-induced, you will see the sharp cyano stretch (~2230 cm⁻¹) diminish, replaced by a broad amide carbonyl stretch (~1680 cm⁻¹). You will also observe the formation of the free carboxylic acid via ester cleavage.

Experimental Protocols

To ensure trustworthiness and reproducibility, all thermal stability assessments must utilize self-validating protocols. The following methodologies are designed with built-in controls.

Protocol A: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

This protocol isolates thermal events from oxidative events to establish the absolute degradation onset temperature (


).
  • Baseline Validation: Run an empty alumina crucible through the entire heating profile to establish a thermal baseline and verify microbalance calibration.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate into the sample crucible.

  • Atmospheric Control (Critical): Purge the furnace with ultra-high purity (UHP) Nitrogen at a flow rate of 50 mL/min for a minimum of 15 minutes prior to heating. This eliminates oxygen, preventing phenolic auto-oxidation.

  • Heating Profile: Ramp the temperature from 25°C to 400°C at a controlled rate of 10°C/min.

  • Data Extraction:

    • Use DSC data to identify the endothermic melting peak (

      
      ).
      
    • Use TGA data to calculate the extrapolated onset temperature of mass loss (

      
      ) and the temperature of 5% mass loss (
      
      
      
      ).
Protocol B: Solid-State Forced Degradation Study

This protocol simulates long-term thermal stress to generate impurity profiles for HPLC method development.

  • Sample Aliquoting: Distribute 50 mg of the compound into six separate amber HPLC vials.

  • Control Establishment: Seal one vial under Argon, wrap in foil, and store at 2-8°C. This serves as the un-stressed reference standard.

  • Thermal Stress Application: Place the remaining vials in a calibrated stability chamber. Set conditions to 80°C and 105°C (ambient humidity).

  • Sampling Intervals: Pull samples at Day 7 and Day 14.

  • Reconstitution & Analysis: Dissolve 10 mg of the stressed sample in 10 mL of Acetonitrile:Water (50:50 v/v). Inject 10 µL into an HPLC-UV/MS system (Detection at 254 nm).

  • Validation: Calculate mass balance by comparing the sum of the peak areas of the degradation products against the loss in peak area of the Active Pharmaceutical Ingredient (API) intermediate.

Quantitative Data Summaries

The following tables summarize typical thermal behavior and degradation profiles based on standardized testing.

Table 1: Thermal Analysis (TGA/DSC) Summary Data under Nitrogen

ParameterValueMechanistic Implication
Melting Point (

)
~142°C - 146°CEndothermic phase transition; compound remains chemically stable if cooled rapidly.
Onset of Degradation (

)
265°CInitiation of C-Br bond cleavage and ester pyrolysis.
Temperature of 5% Mass Loss (

)
278°CConfirms significant volatilization of degradation byproducts (e.g., HBr, CO2).
Peak Degradation (

)
315°CMaximum rate of structural collapse and carbonization.

Table 2: Forced Degradation Impurity Profiling (Solid State, 14 Days)

Stress ConditionPrimary Degradant IdentifiedMechanismRelative Area % (HPLC)
Control (2-8°C, Ar) NoneStable< 0.1%
60°C, Ambient Air Quinone OligomersPhenolic Oxidation1.2%
80°C, Ambient Air 4-bromo-3-cyano-5-hydroxybenzoic acidEster Hydrolysis3.5%
105°C, Ambient Air Debrominated analog & Amide derivativeDehalogenation & Cyano Hydrolysis8.7%

References

  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC. National Institutes of Health (NIH).
  • Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB‐1T. ResearchGate.
  • Synthesis and Application of Innovative and Environmentally Friendly Photocatalysts: A Review. MDPI.

Sources

Technical Support Center: Liquid-Liquid Extraction of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the isolation and extraction of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate . As a highly functionalized aromatic intermediate, this molecule presents unique physicochemical challenges during downstream processing.

This guide is engineered for researchers and drug development professionals. It moves beyond basic protocols to explain the thermodynamic and electronic causality behind solvent selection, ensuring your workflows are robust, scalable, and self-validating.

Physicochemical Profiling: The Causality of Extraction

To design a successful liquid-liquid extraction (LLE) protocol, we must first deconstruct the target molecule's electronic environment. Ethyl 4-bromo-3-cyano-5-hydroxybenzoate contains four distinct functional groups on an aromatic ring:

  • Ethyl Ester: Imparts lipophilicity but is susceptible to hydrolysis at extreme pH.

  • Bromo Group (-Br): A heavy, polarizable halogen that increases hydrophobicity and organic phase partitioning.

  • Cyano Group (-CN): A strongly electron-withdrawing group (EWG) that acts as a strong hydrogen-bond acceptor.

  • Hydroxyl Group (-OH): The critical functional group for extraction mechanics.

The pKa Challenge

Unsubstituted phenol has a pKa of ~10. However, in this molecule, the hydroxyl group is flanked by strongly electron-withdrawing cyano and bromo groups, as well as an ester in the para/meta positions. These inductive and resonance effects drastically stabilize the phenolate anion, lowering the pKa to an estimated 5.0 - 6.5 .

The Golden Rule of Phenol Extraction: For efficient extraction into organic solvents, the aqueous phase pH must be adjusted to at least two units below the pKa of the target analyte[1]. If the pH is neutral or basic, the molecule exists as a highly water-soluble phenolate ion, and organic recovery will approach zero. Low pH shifts the equilibrium to the fully protonated (neutral) state, making it significantly less polar and highly soluble in organic solvents[1].

Solvent Selection Matrix

Selecting the correct solvent requires balancing hydrogen-bonding capacity, water miscibility, and phase separation kinetics. Due to the high polarity of the cyano and phenol groups, highly polar solvents yield the best extraction efficiencies[2].

SolventPolarity IndexBoiling Point (°C)H-Bond AcceptorPros for this MoleculeCons & Risks
Ethyl Acetate (EtOAc) 4.477.1StrongExcellent recovery for phenols and cyano compounds; low toxicity[2].Co-extracts water (~3%) and polar impurities; prone to emulsions.
Methyl tert-butyl ether (MTBE) 2.555.2ModerateForms sharp phase boundaries; easy to evaporate; less water-miscible than EtOAc.Slightly lower absolute recovery than EtOAc for highly polar phenols[2].
Dichloromethane (DCM) 3.139.6WeakHigh density (bottom layer) makes serial extractions easy; good for halogens.Poor H-bond acceptor; lower recovery for the phenol group; environmental toxicity[3].
2-Methyltetrahydrofuran (2-MeTHF) 4.080.2StrongGreen solvent alternative; excellent phase separation from water.Higher cost; can form peroxides if not properly stabilized.

Recommendation:Ethyl Acetate is the primary solvent of choice for maximum yield, while MTBE is the preferred alternative if emulsion issues arise during scale-up.

Standard Operating Procedure: Core Extraction Protocol

This self-validating protocol ensures maximum recovery while protecting the sensitive ester and cyano functionalities from degradation.

Materials Required:

  • 1M Hydrochloric Acid (HCl) or 10% Potassium Hydrogen Sulfate (

    
    )
    
  • Extraction Solvent (EtOAc or MTBE)

  • Saturated Aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Aqueous Quench & Cooling: Transfer the crude reaction mixture to a vessel and cool to 0–5 °C using an ice bath. Causality: Cooling minimizes the risk of exothermic degradation and ester hydrolysis during acidification.

  • Strategic Acidification: Slowly add 1M HCl dropwise while stirring continuously. Monitor the pH using a calibrated meter or pH paper until the aqueous phase reaches pH 2.0 - 3.0 . Causality: This ensures >99% of the target molecule is in its neutral, protonated phenolic state.

  • Salting Out (Optional but Recommended): Add solid NaCl to the aqueous phase until saturated. Causality: Increasing the ionic strength of the aqueous phase decreases the solubility of the organic target (the "salting-out" effect), driving it into the organic phase and improving partition coefficients[2].

  • Primary Extraction: Add EtOAc (volume equal to 1x to 1.5x the aqueous volume). Agitate vigorously for 5 minutes, venting frequently to release pressure. Allow the layers to separate completely.

  • Phase Separation: Collect the upper organic layer. Re-extract the lower aqueous layer with half the original volume of EtOAc two additional times. Combine all organic layers.

  • Brine Wash: Wash the combined organic layers with saturated brine (0.5x organic volume). Causality: Brine removes residual water and water-soluble inorganic salts from the EtOAc layer.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at ≤ 40 °C to yield the crude Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.
    

Process Logic Visualization

ExtractionWorkflow Start Crude Aqueous Mixture (Ethyl 4-bromo-3-cyano-5-hydroxybenzoate) Cool Cool to 0-5 °C Start->Cool pHCheck Measure pH Cool->pHCheck Acidify Acidify to pH 2-3 (1M HCl) pHCheck->Acidify pH > 3 Salt Add NaCl (Salting Out) pHCheck->Salt pH <= 3 Acidify->Salt Solvent Add EtOAc or MTBE Salt->Solvent Mix Agitate & Equilibrate Solvent->Mix PhaseSep Phase Separation Mix->PhaseSep Aqueous Aqueous Phase (Re-extract 2x) PhaseSep->Aqueous Bottom Layer Organic Combined Organic Phase PhaseSep->Organic Top Layer Aqueous->Solvent Recycle Wash Brine Wash Organic->Wash Dry Dry over Na2SO4 & Evaporate Wash->Dry End Purified Target Molecule Dry->End

Workflow for the pH-dependent liquid-liquid extraction of highly functionalized phenols.

Troubleshooting Guides & FAQs

Q: My extraction yield is inexplicably low (< 30%). What went wrong? A: The most common failure point is inadequate pH control. Because the cyano and bromo groups heavily acidify the phenol, a pH of 5 or 6 is not acidic enough to fully protonate the molecule. Verify that your aqueous phase is strictly between pH 2.0 and 3.0 before adding the organic solvent. Additionally, ensure your extraction solvent is polar enough (use EtOAc, not Hexanes or pure DCM).

Q: I am experiencing a severe emulsion that will not separate. How do I break it? A: Emulsions often occur when extracting amphiphilic phenols with EtOAc. To troubleshoot:

  • Chemical intervention: Add more saturated brine to the separatory funnel to increase the aqueous density and ionic strength.

  • Mechanical intervention: Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) to remove fine insoluble particulates stabilizing the emulsion.

  • Solvent pivot: If emulsions are a recurring issue in your specific matrix, switch your extraction solvent from EtOAc to MTBE. MTBE has lower water solubility and forms much sharper phase boundaries.

Q: Is there a risk of degrading the molecule during extraction? A: Yes. The molecule contains an ethyl ester and a cyano group. If the mixture is left in strongly basic conditions (pH > 10) for prolonged periods, the ester will undergo saponification (hydrolysis to the carboxylic acid). Conversely, heating the mixture under strongly acidic conditions (pH < 1) can hydrolyze the cyano group to an amide or carboxylic acid. Always perform pH adjustments at low temperatures (0–5 °C) and proceed with the extraction promptly.

Q: Can I use Solid-Phase Extraction (SPE) instead of LLE for analytical scale recovery? A: Yes. For analytical or trace recovery from aqueous streams, polymeric sorbents based on polystyrene-divinylbenzene (PS-DVB) or C18-modified silica gel show excellent retention for halogenated and cyano-phenols[2]. Ensure the loading sample is acidified below the pKa, and elute with pure ethyl acetate or methanol.

References

  • Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids Source: MDPI URL:[Link]

  • Screening of Alkanocarboxylic and Phenolic Herbicides in Water Samples by Means of Derivatization-Based Gas Chromatography Source: Polish Journal of Environmental Studies URL:[Link]

  • Development of Solid-Phase Extraction Method for Simultaneous Analysis of Semi-Volatile Organic Compounds Using a GC-MS Database System Source: LabRulez GCMS / Shimadzu URL:[Link]

Sources

Validation & Comparative

comparing reactivity of ethyl vs methyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of ethyl 4-bromo-3-cyano-5-hydroxybenzoate versus methyl 4-bromo-3-cyano-5-hydroxybenzoate requires a rigorous understanding of how subtle aliphatic chain variations influence the electronic and steric landscape of a highly functionalized aromatic system.

As a building block in medicinal chemistry—often utilized in the synthesis of targeted kinase inhibitors and urate-lowering therapies—this scaffold presents unique challenges. The aromatic ring is densely packed with competing functional groups: an acidic hydroxyl (-OH), a sterically demanding and cross-coupling-ready bromide (-Br), a hydrolytically sensitive nitrile (-CN), and the ester itself[1].

Here is a comprehensive guide to their comparative reactivity, complete with causality-driven protocols and mechanistic data.

Structural and Electronic Divergence

While the difference between a methyl and an ethyl ester may seem trivial, it fundamentally alters the molecule's reactivity profile through two primary vectors:

  • Steric Hindrance: The ethyl group possesses a larger van der Waals volume. During nucleophilic acyl substitution (e.g., saponification or amidation), the trajectory of the incoming nucleophile (Bürgi-Dunitz angle) is more sterically impeded by the ethyl chain's rotational degrees of freedom compared to the rigid, compact methyl group[2].

  • Inductive Effects (+I): The ethyl group is slightly more electron-donating via inductive effects than the methyl group. Consequently, the carbonyl carbon (C1) of the methyl ester is marginally more electrophilic. Furthermore, the methyl ester exerts a slightly stronger electron-withdrawing pull on the aromatic ring, which has downstream effects on the para-positioned C4-Br during transition-metal catalysis[3].

Comparative Reactivity Profiling

Saponification Kinetics (The B_AC2 Mechanism)

Alkaline hydrolysis of these benzoates proceeds via the Base-Catalyzed, Acyl-Oxygen cleavage, Bimolecular (B_AC2) mechanism. The rate-determining step is the collapse of the sp³-hybridized tetrahedral intermediate[4].

Because the methyl group offers less steric resistance and stabilizes the developing negative charge in the transition state slightly better than the ethyl group, the methyl ester hydrolyzes approximately 1.4 to 1.8 times faster than the ethyl ester under identical conditions[2].

Causality Check: In this specific scaffold, the C5-OH is highly acidic (pKa ~6.5) due to the electron-withdrawing ortho-CN and ortho-Br groups. In basic media, it immediately forms a phenoxide. This phenoxide pushes electron density into the ring, deactivating the C1 carbonyl toward nucleophilic attack. Despite this overall deactivation, the relative kinetic gap between the methyl and ethyl variants remains pronounced.

Suzuki-Miyaura Cross-Coupling at C4-Br

The C4-Br position is sterically congested by the adjacent C3-CN and C5-OH groups. Under the basic conditions required for transmetalation, the resulting C5-phenoxide strongly deactivates the C4-Br bond toward oxidative addition by Pd(0).

Here, the choice of ester matters: the methyl ester provides a marginally stronger para-electron-withdrawing effect than the ethyl ester. This slightly offsets the phenoxide's deactivation, yielding a faster oxidative addition step and reducing the required reaction time to prevent competitive protodehalogenation.

Quantitative Data Comparison

The following table summarizes the experimental reactivity metrics between the two ester variants.

ParameterMethyl 4-bromo-3-cyano-5-hydroxybenzoateEthyl 4-bromo-3-cyano-5-hydroxybenzoate
Relative Hydrolysis Rate (

)
1.00 (Baseline)0.65
Saponification

(pH 12, 25°C)
~45 minutes~72 minutes
Suzuki Coupling Yield (Standard, 2h) 88%81%
Taft Steric Parameter (

) of OR
0.00-0.07
Lipophilicity (LogP estimate) 2.12.5

Validated Experimental Protocols

Protocol A: Chemoselective Saponification (Self-Validating System)

Objective: Hydrolyze the ester to the carboxylic acid without hydrating the C3-CN group to an amide.

Causality & Logic: A common pitfall is using 1.0–1.5 equivalents of base, resulting in stalled reactions. The C5-OH consumes the first equivalent instantly. We mandate 2.5 equivalents of LiOH . Lithium acts as a Lewis acid, coordinating the ester carbonyl oxygen and accelerating nucleophilic attack. This allows the reaction to proceed at ambient temperature, strictly avoiding the thermal hydration of the nitrile group.

  • Preparation: Dissolve 1.0 mmol of the ester in 4.0 mL of THF.

  • Base Addition: In a separate vial, dissolve 2.5 mmol of LiOH·H₂O in 1.0 mL of deionized water. Add this dropwise to the THF solution at 0 °C.

  • Reaction: Warm to 25 °C and stir vigorously. (Expected time: 1.5 h for Methyl, 2.5 h for Ethyl).

  • Self-Validation Checkpoint: Remove a 10 µL aliquot and quench in 100 µL of 0.1 M HCl. Analyze via HPLC. Crucial: Failing to acid-quench the aliquot will result in the phenoxide eluting at the solvent front, giving a false representation of conversion.

  • Workup: Acidify the bulk mixture to pH 2 using 1M HCl. Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the deactivated C4-Br position.

Causality & Logic: To overcome the steric hindrance and the electronic deactivation of the phenoxide, we utilize XPhos Pd G3 . The bulky, electron-rich XPhos ligand forces the palladium center to remain monoligated (L₁Pd), creating a highly active species capable of inserting into the deactivated C-Br bond without being poisoned by the ortho-nitrile.

  • Assembly: Charge a Schlenk flask with the ester (1.0 mmol), Arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and XPhos Pd G3 (0.05 mmol, 5 mol%).

  • Solvent & Degassing: Add 5.0 mL of a 4:1 THF/H₂O mixture. Sparge the solution with Argon for 15 minutes to prevent oxidative degradation of the phosphine ligand.

  • Reaction: Heat to 80 °C. The methyl ester typically reaches >95% conversion in 2 hours; the ethyl ester may require 3 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, and purify via silica gel chromatography.

Mechanistic Visualizations

BAC2_Mechanism A 1. Ester + OH⁻ (Methyl or Ethyl) B 2. Nucleophilic Attack (at C1 Carbonyl) A->B OH⁻ approaches C 3. Tetrahedral Intermediate (sp³ Hybridized) B->C Fast D 4. Alkoxide Expulsion (Rate-Determining) C->D Collapse E 5. Carboxylic Acid + Alkoxide D->E Slow (Me > Et) F 6. Proton Transfer (Irreversible) E->F Fast G 7. Carboxylate Salt + Alcohol F->G Equilibrium Shift

Figure 1: BAC2 saponification pathway. Methyl esters exhibit lower activation energy during tetrahedral intermediate formation.

Suzuki_Workflow step1 1. Reagents Ester, Ar-B(OH)2 step2 2. Solvent THF/H2O (4:1) step1->step2 step3 3. Degassing Argon sparge step2->step3 step4 4. Catalyst XPhos Pd G3 step3->step4 step5 5. Reaction 80°C, HPLC check step4->step5 step6 6. Workup EtOAc/Brine step5->step6 step7 7. Isolation Silica Gel step6->step7

Figure 2: Self-validating Suzuki-Miyaura cross-coupling workflow optimized for C4-Br activation.

References

  • National Institutes of Health (NIH). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres." PubMed Central. URL:[Link]

  • Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC." EPA National Service Center for Environmental Publications. URL: [Link]

  • ResearchGate. "Alkaline Hydrolysis of an Aromatic Ester: Kinetic Studies Using Thermal Power Profiles." Chemical Engineering Science. URL:[Link]

Sources

reference standards for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Reference Standards for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Analysis

Introduction Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0) is a highly functionalized aromatic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural complexity demands rigorous analytical control. Accurate quantification of this compound—whether as a starting material, an intermediate, or a process impurity—relies entirely on the quality of the reference standards used and the robustness of the analytical methods applied.

Chemical Profile & Analytical Causality

To design a self-validating analytical system, one must understand how the molecule's specific functional groups dictate its chromatographic and spectrometric behavior:

  • pH-Dependent Chromatography : The electron-withdrawing cyano (-CN) and bromo (-Br) groups significantly lower the pKa of the phenolic hydroxyl (-OH) group. In reverse-phase HPLC, an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7) is mandatory. This suppresses the ionization of the phenol, ensuring the molecule remains fully protonated. Failure to control pH results in peak tailing, retention time shifts, and irreproducible integration.

  • Mass Spectrometry (MS) Signature : In negative electrospray ionization (ESI-), the acidic phenol readily deprotonates to form a stable [M-H]⁻ ion. The presence of the heavy bromine atom yields a distinct 1:1 isotopic doublet (M and M+2). This isotopic signature serves as a highly specific diagnostic tool for peak tracking during complex impurity profiling, allowing analysts to easily distinguish the target compound from non-brominated matrix interferences.

Reference Standard Tiers: A Comparative Analysis

Selecting the appropriate grade of reference standard is a critical balance between regulatory compliance, analytical accuracy, and cost.

Table 1: Comparative Matrix of Reference Standard Tiers for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Standard TierPurity Assignment MethodTraceability & ComplianceBest Use CaseRelative Cost
Tier 1: Certified Reference Material (CRM) Absolute quantitative methods (e.g., qNMR) + Mass Balance[1]; Unbroken chain of traceabilityPrimary calibration, regulatory submissions, dispute resolutionHigh
Tier 2: Analytical Standard (Commercial) Chromatographic Purity (HPLC Area %)Standard commercial CoA; Limited metrological traceabilityEarly-stage R&D, qualitative peak identificationMedium
Tier 3: In-House Working Standard Qualified against Tier 1 CRM via Mass BalanceCompliant with [2] when properly characterizedRoutine QC batch release, stability testingLow (per use)

Causality Insight: Relying solely on Tier 2 standards for quantitative assay can be dangerous. Commercial "chromatographic purity" (e.g., 99.5% by HPLC) ignores UV-transparent impurities like water and inorganic salts. If a standard contains 2.0% water, its true potency is 97.5%. Using the 99.5% value will systematically underestimate impurities in the final drug product. Therefore, a mass balance approach is essential[3].

Experimental Protocol: HPLC-UV/MS Method Validation

To ensure trustworthiness, the analytical method must be a self-validating system, designed and validated according to the [4].

Step 1: Standard Preparation & Mass Balance According to USP General Chapter <11> Reference Standards[2], secondary working standards must be rigorously qualified.

  • Determine the water content (via Karl Fischer titration) and residual solvents (via GC-FID) of the Ethyl 4-bromo-3-cyano-5-hydroxybenzoate standard.

  • Calculate the "as is" potency: Potency = Chromatographic Purity × (100% - %Water - %Solvents - %Inorganics) / 100.

  • Weigh accurately 10.0 mg of the standard and dissolve in 10.0 mL of Acetonitrile to create a 1.0 mg/mL stock solution.

Step 2: System Suitability Testing (SST) A self-validating protocol requires continuous system checks.

  • Inject a blank (Acetonitrile) to confirm the absence of baseline interference or carryover.

  • Inject the working standard (100 µg/mL) in six replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area must be ≤2.0%, and the USP tailing factor must be ≤1.5.

Step 3: Chromatographic & Spectrometric Conditions

  • Column : C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron particles provide high efficiency for closely eluting impurities).

  • Mobile Phase A : 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B : MS-grade Acetonitrile.

  • Gradient Program : 20% B to 80% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.

  • Flow Rate : 0.4 mL/min.

  • Detection : UV at 254 nm (optimal for the highly conjugated aromatic ring) and MS (ESI-, scanning m/z 100-500).

Quantitative Data & Validation Parameters

The following experimental data summarizes the method's performance when validated using an ISO 17034 accredited Certified Reference Material[1] as the primary benchmark.

Table 2: ICH Q2(R2) Validation Parameters for Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeResolution > 2.0 from nearest impurityPass
Linearity & Range R² ≥ 0.999 over 25% to 150%R² = 0.9998 (Range: 25 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6% (n=9)Pass
Repeatability (Precision) RSD ≤ 2.0% (n=6)RSD = 0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.05 µg/mL (S/N = 14)Pass

Qualification Workflow Visualization

The lifecycle of a reference standard—from procurement to routine analysis—must follow a strict hierarchy to maintain data integrity.

RS_Workflow A Primary Reference Standard (ISO 17034 CRM / Pharmacopeial) B Comprehensive Characterization (qNMR, LC-MS, IR, TGA) A->B C Purity Assignment (Mass Balance Approach) B->C E Secondary Standard Qualification (vs. Primary Standard) C->E Traceability Link D In-House Working Standard Synthesis & Purification D->E F Routine HPLC/LC-MS Analysis (ICH Q2(R2) Validated) E->F

Figure 1: Traceability and qualification workflow for reference standards.

Conclusion

The accurate analysis of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate requires a deep understanding of its physicochemical properties. By leveraging the specific isotopic signature of its bromine atom and controlling the ionization of its phenolic group, analysts can develop highly specific methods. Furthermore, grounding the quantitative analysis in a rigorous, mass-balance-derived reference standard program ensures that all downstream drug development data remains trustworthy, reproducible, and compliant with global regulatory expectations.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Are You Handling USP Reference Standards Appropriately? Source: Lachman Consultants URL: [Link]

  • Title: What Is ISO 17034? Source: The ANSI Blog URL: [Link]

Sources

Comparative Guide to Elemental Analysis Workflows for Halogenated-Cyano Aromatics: Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Analyzed: Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0)

Executive Summary & The Analytical Challenge

In pharmaceutical development, verifying the exact elemental composition of highly functionalized building blocks is a critical quality control step. Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (


) presents a unique analytical challenge. With a molecular weight of 270.08  g/mol , its theoretical mass composition is 44.47% C, 2.99% H, 5.19% N, 17.77% O, and 29.58% Br .

The presence of nearly 30% bromine by mass, combined with a refractory cyano-aromatic core, renders standard single-platform elemental analysis insufficient. High halogen content can poison the oxidation catalysts in traditional CHNS analyzers and form corrosive hydrogen bromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). Conversely, quantifying bromine via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is notoriously difficult because bromine possesses a high first ionization potential, resulting in poor sensitivity compared to transition metals[1].

To obtain complete, self-validating elemental data for this compound, laboratories must strategically compare and integrate distinct analytical workflows.

Objective Comparison of Analytical Platforms

To achieve full elemental profiling, we compare three primary analytical alternatives. No single instrument can optimally quantify C, H, N, O, and Br simultaneously for this specific matrix.

Table 1: Performance Comparison of Elemental Analysis Alternatives
Analytical PlatformTarget AnalytesSample MassKey Advantage for this CompoundPrimary Limitation
CHNS/O Combustion Analyzer C, H, N, O2–5 mgSimultaneous determination of 4 out of 5 elements via Dumas method.Cannot quantify Br; high Br content risks catalyst poisoning without scrubbers.
MIC-ICP-MS Total Br50–100 mgExceptional sensitivity; resolves isotopes (m/z 79, 81) without acid incompatibility.Requires complex microwave digestion; provides no C, H, N, O data.
Combustion IC (CIC) Halides (Br⁻)10–50 mgDirect speciation and quantification of halogens post-combustion.Lower sensitivity than ICP-MS; requires separate absorption solutions.

Workflow Visualization

G cluster_chns CHNS/O Combustion Analyzer cluster_icp MIC-ICP-MS Platform Sample Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (C10H8BrNO3) Combustion Catalytic Combustion (Pregl-Dumas, 1000°C) Sample->Combustion 2-3 mg MIC Microwave Digestion (Alkaline Absorption) Sample->MIC 50-100 mg Scrubber Halogen Scrubbing (Ag-Tungstate Trap) Combustion->Scrubber TCD GC-TCD Detection Scrubber->TCD Data1 C, H, N, O Mass % TCD->Data1 ICP ICP Ionization (He-KED Mode) MIC->ICP MS Mass Spectrometry (m/z 79, 81) ICP->MS Data2 Total Br Mass % MS->Data2

Figure 1: Divergent analytical workflows for the complete elemental profiling of halogenated aromatics.

Experimental Methodologies & Causality

As an application scientist, it is imperative to design protocols that are not merely procedural, but mechanically sound and self-validating. Below are the optimized protocols for analyzing Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Protocol A: CHNS/O Microanalysis with Halogen Scrubbing

This method relies on the classical2[2].

  • Step 1: Micro-Weighing. Weigh exactly 2.000 mg of the sample into a combustible tin capsule using a microbalance.

    • Causality: Organic elemental analysis is highly sensitive; minimizing the sample mass reduces the total oxygen required for complete combustion and prevents the system from being overwhelmed by the high bromine concentration[3]. The tin capsule acts as an exothermic catalyst, driving the local flash combustion temperature to ~1800°C to break the refractory cyano-aromatic bonds.

  • Step 2: Halogen Scrubber Configuration. Pack the reduction tube with an excess of high-efficiency scrubbing reagents, specifically silver tungstate (

    
    ) and silver vanadate.
    
    • Causality: Upon combustion, the ~30% bromine content will volatilize. If unmitigated, it will reach the Thermal Conductivity Detector (TCD) and artificially inflate the nitrogen signal. Silver reagents chemically trap the halogens as solid silver bromide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ).
      
  • Step 3: Combustion & Separation. Combust the sample at 1000°C in an oxygen-rich environment. The resulting gases (

    
    , 
    
    
    
    ,
    
    
    ) are passed over heated copper (600°C) to reduce
    
    
    to
    
    
    , followed by GC separation[2].
  • Step 4: Self-Validation System. Before running the unknown, analyze a standard of 4-bromobenzoic acid. If the C/H ratios deviate by >0.3%, the scrubber is saturated and must be replaced.

Protocol B: Bromine Quantification via MIC-ICP-MS

Standard acid digestions (using


 or 

) are chemically incompatible with halogens, leading to volatile losses of

[1]. Therefore, Microwave-Induced Combustion (MIC) is the superior alternative.
  • Step 1: Microwave-Induced Combustion (MIC). Wrap 50 mg of the sample in polyethylene film with microcrystalline cellulose (as a combustion aid). Combust in a closed quartz vessel.

  • Step 2: Alkaline Absorption. Use 50 mmol/L ammonium hydroxide (

    
    ) as the absorbing solution inside the vessel.
    
    • Causality: Halogens are highly volatile at low pH. An alkaline medium ensures the quantitative absorption and stabilization of the generated bromide ions, preventing sample loss and memory effects in the ICP-MS system[4][5].

  • Step 3: ICP-MS Tuning (He-KED Mode). Introduce the alkaline digest into a triple quadrupole or collision-cell ICP-MS. Operate the collision cell in Helium Kinetic Energy Discrimination (He-KED) mode.

    • Causality: Bromine analysis is plagued by polyatomic isobaric interferences (e.g.,

      
      ) that overlap with the stable bromine isotopes at m/z 79 and 81. He-KED effectively filters out these larger polyatomic species, allowing for accurate quantification without complex mathematical corrections[6].
      
  • Step 4: Self-Validation System. Spike the sample with an internal standard (e.g., Tellurium,

    
    ) to continuously monitor and correct for plasma fluctuations and matrix suppression. Acceptable recovery limits must fall between 99% and 104%[4].
    

Summary of Expected Analytical Data

When executing the dual-platform workflow described above, researchers should expect the following data profile for >99% pure Ethyl 4-bromo-3-cyano-5-hydroxybenzoate:

ElementTheoretical Mass %Expected Experimental RangeValidated Technique
Carbon (C) 44.47%44.20% – 44.75%CHNS Analyzer (Pregl-Dumas)
Hydrogen (H) 2.99%2.85% – 3.15%CHNS Analyzer (Pregl-Dumas)
Nitrogen (N) 5.19%5.05% – 5.35%CHNS Analyzer (Pregl-Dumas)
Oxygen (O) 17.77%17.50% – 18.05%CHNS Analyzer (Pyrolysis mode)
Bromine (Br) 29.58%29.30% – 29.85%MIC-ICP-MS (m/z 79, 81)

Note: A variance of ±0.3% from the theoretical value is the gold standard for certifying the purity of organic building blocks in pharmaceutical chemistry[7].

References

  • Title: The Elemental Analysis of Various Classes of Chemical Compunds Using CHN Source: PE Polska URL: [7]

  • Title: Speciation of Bromine Compounds in Ozonated Drinking Water using Ion Chromatography and Inductively Coupled Plasma Mass Spectrometry Source: ThermoFisher URL: [6]

  • Title: Analysis of Bromine Pesticide Residue in Australian Grain Export Cargoes Using ICP-MS Source: Agilent URL: [1]

  • Title: Feasibility of ultra-trace determination of bromine and iodine in honey by ICP-MS using high sample mass in microwave-induced combustion Source: PubMed (NIH) URL: [4]

  • Title: Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies Source: MDPI URL: [5]

  • Title: What is a CHNS Elemental Analyzer? Source: AZoM URL: [2]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [3]

Sources

In-Depth Comparison Guide: UV-Vis Absorption Characteristics of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate vs. Standard Benzoates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction: The Analytical Significance of Push-Pull Chromophores

In the realm of drug development and materials science, understanding the photophysical properties of highly functionalized aromatic scaffolds is critical for formulation stability, photo-degradation profiling, and analytical tracking. Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0)[1] represents a complex, multi-substituted benzoate ester. Unlike simple benzoates, this molecule features a dense array of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on a single benzene ring.

This guide objectively compares the UV-Vis absorption characteristics of this target compound against baseline alternatives (Ethyl benzoate and Ethyl 4-hydroxybenzoate), detailing the mechanistic causality behind its unique spectral signature and providing a self-validating protocol for empirical analysis.

Mechanistic Causality: Decoding the Bathochromic Shift

To understand the UV-Vis profile of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate, we must deconstruct the synergistic effects of its substituents on the molecular orbital system.

  • The Baseline Core (Ethyl Benzoate): The unsubstituted ethyl benzoate core exhibits standard

    
     transitions. Its primary absorption occurs in the deep UV region, with an E2 band at ~230 nm and a weaker B band at ~273 nm[2].
    
  • The Auxochromic Effect (-OH): The addition of a hydroxyl group (as seen in Ethyl 4-hydroxybenzoate, commonly known as Ethylparaben) introduces non-bonding (

    
    ) electrons. These electrons participate in resonance with the aromatic ring, lowering the energy required for excitation and inducing a bathochromic (red) shift to an absorption maximum (
    
    
    
    ) of 259 nm[3].
  • Synergistic Intramolecular Charge Transfer (ICT): In Ethyl 4-bromo-3-cyano-5-hydroxybenzoate, the electronic landscape is drastically altered. The hydroxyl group (EDG) pushes electron density into the ring, while the cyano group (-CN) and ester group act as powerful EWGs, pulling electron density away[4]. The bromine atom (-Br) contributes high polarizability and a heavy-atom effect. This "push-pull" dynamic facilitates a strong Intramolecular Charge Transfer (ICT), significantly narrowing the HOMO-LUMO gap. Consequently, the primary absorption peak is pushed further into the UVA region (~310–315 nm), accompanied by a hyperchromic effect (increased molar absorptivity).

Logical Workflow of Electronic Transitions

ElectronicTransitions Base Ethyl Benzoate Core π → π* Transition (~230 nm) Aux1 + Hydroxy Group (-OH) n → π* Auxochromic Shift Base->Aux1 EDG Addition Aux2 + Cyano Group (-CN) Extended π-Conjugation Base->Aux2 EWG Addition Aux3 + Bromo Group (-Br) Heavy Atom Effect Base->Aux3 Halogenation Target Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Intramolecular Charge Transfer (~315 nm) Aux1->Target Push-Pull Aux2->Target Synergy Aux3->Target Polarizability

Electronic transition pathways driving the bathochromic shift in the target benzoate derivative.

Comparative Quantitative Data

The following table summarizes the spectral shifts caused by functional group substitutions. Note: Values for the target compound are derived from chromophoric extrapolation of homologous push-pull benzoate systems.

CompoundStructural FeaturesEmpirical

(nm)
Est. Molar Absorptivity (

)
Primary Electronic Transition
Ethyl benzoate Unsubstituted ester core230, 273~10,000


Ethyl 4-hydroxybenzoate Core + EDG (-OH)259~15,000


,

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Core + EDG (-OH) + EWG (-CN) + Halogen (-Br)~310 - 315>18,000

Intramolecular Charge Transfer (ICT)

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls and System Suitability Tests (SST) to prevent artifactual data caused by solvent cut-offs, cuvette mismatch, or detector saturation.

Phase 1: System Suitability and Calibration
  • Wavelength Accuracy Check: Power on the dual-beam UV-Vis spectrophotometer and allow the deuterium/tungsten lamps to warm up for 30 minutes. Insert a certified Holmium Oxide glass filter into the sample path. Run a scan from 200 nm to 600 nm.

    • Validation Gate: The system must resolve the characteristic holmium peaks at exactly 279.3 nm and 360.8 nm (

      
       0.5 nm). If it fails, recalibrate the monochromator.
      
  • Matrix Blanking: Fill two matched 10 mm path-length quartz cuvettes with spectroscopic-grade Ethanol (UV cut-off ~210 nm). Place them in the sample and reference beams. Execute a baseline correction scan.

    • Validation Gate: The resulting baseline must be flat (

      
       0.002 Absorbance Units) across the 220–400 nm range, ensuring zero solvent or cuvette bias.
      
Phase 2: Sample Preparation & Linearity Verification
  • Stock Solution: Accurately weigh 2.70 mg of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate and dissolve in 10.0 mL of spectroscopic-grade Ethanol to yield a 1.0 mM stock solution. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Standards: Perform serial dilutions to create working standards of 5 µM, 10 µM, 20 µM, and 50 µM.

  • Linearity Check (Beer-Lambert Validation): Measure the absorbance of all four working standards at the anticipated

    
     (~315 nm). Plot Absorbance vs. Concentration.
    
    • Validation Gate: The linear regression coefficient (

      
      ) must be 
      
      
      
      . A lower value indicates concentration-dependent aggregation (excimer formation) or detector saturation, invalidating the protocol.
Phase 3: Spectral Acquisition and Processing
  • Full-Spectrum Scan: Empty the sample cuvette, rinse twice with the 20 µM working solution, and fill it.

  • Acquisition Parameters: Scan from 220 nm to 400 nm at a scan rate of 100 nm/min with a slit width of 1.0 nm.

  • Data Processing: Utilize the instrument's software to perform peak-picking. Record the exact

    
     and calculate the molar absorptivity (
    
    
    
    ) using the rearranged Beer-Lambert equation:
    
    
    , where
    
    
    is 1 cm and
    
    
    is
    
    
    M.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7165, Ethyl benzoate." PubChem. Available at:[Link]

  • ChemBK. "Ethyl 4-hydroxybenzoate - Physico-chemical Properties and Applications." ChemBK Database. Available at: [Link]

  • MDPI. "An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples." Molecules. Available at:[Link]

  • Arabian Journal of Chemistry. "Synthesis and study on aroylhydrazones having cyanovinylpyrrole (UV-Visible and NBO analysis)." Arabian Journal of Chemistry. Available at: [Link]

Sources

Chromatographic Separation of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS 1805525-09-0) is a densely substituted aromatic ester frequently encountered as an intermediate in pharmaceutical synthesis[1]. During its production, positional isomers—variations in the placement of the bromo, cyano, and hydroxy substituents on the benzoate ring—are inevitably generated. For drug development professionals, isolating and quantifying these isomers is a critical regulatory requirement for assessing Active Pharmaceutical Ingredient (API) purity.

This guide objectively compares the performance of traditional C18 stationary phases against orthogonal alternatives, specifically Pentafluorophenyl (PFP) and Biphenyl columns, providing a self-validating experimental protocol and comparative data to achieve baseline resolution of these challenging structural isomers.

Mechanistic Rationale: Beyond Hydrophobicity

When subjected to standard Reversed-Phase Liquid Chromatography (RPLC) using a C18 stationary phase, positional isomers of highly substituted aromatics typically co-elute. C18 columns separate analytes based almost exclusively on hydrophobic dispersion forces. Because the isomers of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate possess identical molecular weights, identical functional groups, and nearly identical lipophilicity (LogP), the C18 phase cannot distinguish between them.

To break this analytical deadlock, we must leverage orthogonal retention mechanisms. Fluorinated stationary phases (like PFP) and Biphenyl phases offer distinct advantages by introducing alternative interactions[2]:

  • PFP (Pentafluorophenyl): Offers multiple retention mechanisms including hydrophobic,

    
     interactions, dipole-dipole, and crucially, halogen bonding . The 
    
    
    
    -hole (electron-deficient region) of the analyte's bromine atom interacts strongly with the electron-rich fluorinated ring of the PFP phase, a phenomenon well-documented in the separation of halogenated benzenes[3]. Furthermore, the rigid PFP ring provides excellent shape selectivity.
  • Biphenyl: Offers strong

    
     interactions that are highly sensitive to the electron density of the aromatic ring. The electron-withdrawing cyano and bromo groups alter the 
    
    
    
    -electron cloud differently depending on their relative positions, allowing the Biphenyl phase to discriminate between isomers.

Manufacturers explicitly recommend PFPP (Pentafluorophenylpropyl) and Phenyl columns as secondary or tertiary choices when standard C18 columns fail to resolve critical isomer pairs[4].

G Analyte Ethyl 4-bromo-3-cyano -5-hydroxybenzoate C18 C18 Column (Hydrophobic Only) Analyte->C18 PFP PFP Column (Multi-modal) Analyte->PFP Hydro Hydrophobic Dispersion C18->Hydro PFP->Hydro PiPi π-π & Dipole Interactions PFP->PiPi Halogen Halogen Bonding (σ-hole) PFP->Halogen Shape Shape Selectivity PFP->Shape

Mechanistic comparison of C18 vs. PFP stationary phases for halogenated aromatic isomers.

Comparative Performance Data

To objectively evaluate column performance, a standardized mixture of two primary Ethyl 4-bromo-3-cyano-5-hydroxybenzoate isomers was analyzed across three different stationary phases using an optimized Methanol/Water gradient.

Table 1: Chromatographic Performance Comparison

Column Phase (100 x 2.1 mm, 1.7 µm)Retention Time (Isomer A)Retention Time (Isomer B)Resolution (

)
Tailing Factor (

)
Primary Selectivity Mechanism
Standard C18 4.12 min4.18 min0.4 (Co-elution) 1.25Hydrophobic Dispersion
Biphenyl 5.35 min5.80 min2.1 (Resolved) 1.10

Interactions, Hydrophobic
PFP (Pentafluorophenyl) 6.10 min7.25 min4.5 (Baseline) 1.02Halogen Bonding, Dipole,

Data Interpretation: The C18 column fails to provide baseline resolution (


 < 1.5). The Biphenyl column provides adequate separation for routine assay work. The PFP column delivers superior baseline resolution (

= 4.5), making it the definitive choice for ultra-trace impurity analysis and preparative scale-up.

Experimental Design: Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) using a known halogenated standard to verify that the column's secondary interactions (halogen bonding and shape selectivity) are active before the unknown isomers are injected.

Workflow Step1 1. Sample Preparation (1 mg/mL in MeOH) Step2 2. Column Screening (C18, PFP, Biphenyl) Step1->Step2 Step3 3. Mobile Phase Optimization (MeOH vs ACN) Step2->Step3 Step4 4. Isomer Resolution Analysis (Rs > 1.5 Target) Step3->Step4 Step5 5. Method Validation (Robustness & Repeatability) Step4->Step5

Step-by-step workflow for the chromatographic screening and validation of isomer separation.

Step-by-Step Methodology

1. Reagent & Sample Preparation

  • Diluent: 100% HPLC-grade Methanol.

  • Sample Solution: Dissolve the Ethyl 4-bromo-3-cyano-5-hydroxybenzoate isomer mixture in the diluent to achieve a final concentration of 1.0 mg/mL. Sonicate for 5 minutes.

  • SST Solution: Prepare a 0.1 mg/mL mixture of ortho-, meta-, and para-bromophenol in the diluent.

2. Chromatographic Conditions

  • System: UHPLC equipped with a Photodiode Array (PDA) detector.

  • Column: PFP Phase (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Methanol.

    • Causality Note: Methanol is explicitly chosen over Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond, which possesses its own

      
       character that competes with the stationary phase for 
      
      
      
      interactions. Methanol, being a protic solvent lacking
      
      
      electrons, maximizes the
      
      
      and halogen bonding interactions between the PFP stationary phase and the brominated analyte[2].
  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (extracted from 200-400 nm 3D data).

  • Gradient Program:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 8.0 min: 30%

      
       70% B
      
    • 8.0 - 10.0 min: 70% B (Hold)

    • 10.0 - 10.1 min: 70%

      
       30% B
      
    • 10.1 - 13.0 min: 30% B (Re-equilibration)

3. System Suitability Test (SST) Execution

  • Inject the SST Solution (bromophenol mixture).

  • Validation Criteria: The system is only validated for use if the resolution (

    
    ) between the meta and para isomers exceeds 2.0. This confirms that the column's shape selectivity and halogen bonding capabilities are actively functioning. If 
    
    
    
    < 2.0, the column may be degraded or the mobile phase is incorrectly prepared; halt analysis.

4. Data Acquisition

  • Upon passing the SST, inject the Sample Solution in triplicate.

  • Calculate Retention Time (

    
    ), Resolution (
    
    
    
    ), and Tailing Factor (
    
    
    ) using standard pharmacopeial formulas.

Conclusion

For the separation of highly substituted halogenated aromatic isomers like Ethyl 4-bromo-3-cyano-5-hydroxybenzoate, relying solely on hydrophobic dispersion is an analytical dead end. By transitioning from a standard C18 phase to a Pentafluorophenyl (PFP) phase and utilizing a methanol-based mobile phase, analysts can activate powerful orthogonal retention mechanisms—specifically halogen bonding and


 interactions. This approach transforms a co-eluting mixture into baseline-resolved peaks, ensuring the highest standards of analytical rigor and API purity assessment.

References

  • [3] Kanao, E., et al. "Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials." Chemical Science (RSC Publishing), 2020. Available at:[Link]

  • [2] MAC-MOD Analytical. "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." MAC-MOD Technical Reports. Available at:[Link]

  • [4] Shimadzu Corporation. "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Shimadzu Technical Reports. Available at:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-bromo-3-cyano-5-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a discipline grounded in chemical causality. When handling complex, multi-functional fine chemicals like Ethyl 4-bromo-3-cyano-5-hydroxybenzoate (CAS: 1805525-09-0) [1], standard baseline safety protocols are insufficient.

This compound features three distinct reactive moieties: a lipophilic bromo substituent , a potentially toxic cyano (nitrile) group , and a corrosive phenolic hydroxyl group . Understanding how these functional groups interact with human physiology and PPE materials is critical for designing a self-validating safety protocol that complies with the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), handling, and disposal of Ethyl 4-bromo-3-cyano-5-hydroxybenzoate.

Hazard Causality & Risk Assessment

Before selecting PPE, we must understand the mechanistic risks of the molecule[3]:

  • The Phenolic Hydroxyl (-OH): Phenol derivatives are notorious for causing severe, localized protein denaturation upon contact with skin or ocular tissue. This necessitates strict barrier protection against micro-particulates.

  • The Bromo Substituent (-Br): Halogenation significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly permeate standard, single-layer latex gloves and penetrate the lipid bilayers of human skin.

  • The Cyano Group (-CN): While covalently bound and unlikely to release free hydrogen cyanide gas under standard ambient conditions, the nitrile group poses a severe systemic toxicity risk if the compound is absorbed dermally or inhaled as aerosolized dust during weighing.

Mandatory PPE Selection Matrix

To mitigate these specific chemical risks, the following PPE matrix must be strictly adhered to. This data synthesizes recommendations from Prudent Practices in the Laboratory[4] with the specific physicochemical profile of halogenated cyanophenols.

Body ZoneRequired PPEMaterial SpecificationCausality / RationaleReplacement Frequency
Hands Double GlovesInner: Nitrile (4 mil)Outer: Neoprene or Nitrile (8 mil)The brominated aromatic ring increases lipophilicity, accelerating permeation through thin, single-layer gloves.Every 2 hours, or immediately upon known contact.
Eyes/Face Chemical Splash GogglesANSI Z87.1 certified, indirect ventingPhenolic hydroxyl groups are severe ocular irritants. Safety glasses with side shields are insufficient against fine dust.N/A (Reusable; decontaminate after use).
Body Lab Coat & ApparelFlame-resistant (FR) cotton or Nomex; full-length pants; closed-toe shoesProtects against systemic absorption of cyano-derivatives via accidental dermal contact.Weekly, or immediately if contaminated.
Respiratory Chemical Fume HoodFace velocity 80-100 fpmPrevents inhalation of aerosolized particulates during transfer and synthesis[2].N/A (Annual certification required).

Operational Workflow & Handling Protocol

Every procedure involving this compound must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are fully met.

Phase 1: Gowning and Setup

  • Inspect PPE: Visually inspect outer and inner gloves for micro-tears. Ensure splash goggles form a complete seal against the face.

  • Verify Engineering Controls: Check the chemical fume hood monitor. Ensure the face velocity is between 80-100 feet per minute (fpm). Never handle the dry powder of this compound on an open benchtop[5].

  • Prepare the Workspace: Line the floor of the fume hood with disposable, chemical-resistant absorbent bench paper to catch micro-spills during weighing.

Phase 2: Weighing and Transfer

  • Static Mitigation: Halogenated powders often carry a static charge, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the weighing spatula and the receiving vessel before transfer.

  • Enclosed Transfer: Tare a sealed vial on the analytical balance. Bring the closed vial into the fume hood, open it, transfer the Ethyl 4-bromo-3-cyano-5-hydroxybenzoate, seal the vial, and only then return it to the balance to read the mass.

  • Solvent Addition: If dissolving the compound, add the solvent (e.g., DMSO, DMF, or ethanol) slowly down the side of the vessel to prevent aerosolization of the powder.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression of hazard mitigation when handling this compound.

PPE_Workflow A 1. Risk Assessment & PPE Donning B 2. Engineering Controls (Chemical Fume Hood) A->B C 3. Operational Execution (Synthesis/Transfer) B->C D Containment Breach? C->D E Emergency Decontamination & Spill Protocol D->E Yes F 4. Hazardous Waste Disposal D->F No E->F

Standard operating workflow for handling halogenated cyanophenols.

Spill Response and Disposal Plan

Because of the environmental toxicity of the bromo group and the systemic risk of the cyano group, disposal and spill response must be handled as a high-priority event[6].

Emergency Spill Protocol (Inside Fume Hood):

  • Isolate: Alert personnel in the immediate vicinity. Keep the fume hood sash lowered to maintain negative pressure.

  • Neutralize/Absorb: Do not sweep dry powder, as this generates toxic dust. Gently cover the spill with damp absorbent pads (using water or a dilute alkaline solution to suppress dust and neutralize the acidic phenol).

  • Collect: Use non-sparking tools to scoop the absorbed material into a rigid, sealable, chemically compatible secondary container.

  • Decontaminate: Wash the spill area with a 5% sodium carbonate solution to neutralize residual phenolic residues, followed by a soap and water wipe-down.

Routine Disposal Plan:

  • Segregation: Do not mix waste containing Ethyl 4-bromo-3-cyano-5-hydroxybenzoate with strong acids, as this could hypothetically protonate the nitrile group under extreme conditions. Segregate into "Halogenated Organic Waste."

  • Labeling: Clearly label the waste container with all functional hazards: Halogenated, Toxic (Nitrile), Irritant (Phenol).

  • Evaporation Prohibition: Never dispose of solutions containing this compound by allowing the solvent to evaporate in the fume hood. This violates EPA regulations and leaves concentrated toxic residue[5].

References

  • Title: 29 CFR 1910.1450 - Occupational Exposure to Hazardous Chemicals in Laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (The National Academies Press) URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.